Ethyl 4-methoxypyrimidine-2-carboxylate
Description
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 4-methoxypyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(11)7-9-5-4-6(10-7)12-2/h4-5H,3H2,1-2H3 |
InChI Key |
GLKJUFAIHBRDAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=N1)OC |
Origin of Product |
United States |
An In-depth Technical Guide to Ethyl 4-methoxypyrimidine-2-carboxylate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases essential for life.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific, yet potentially significant derivative: ethyl 4-methoxypyrimidine-2-carboxylate. While not as extensively documented as some other pyrimidines, its unique substitution pattern presents intriguing possibilities for drug design and discovery.
This document provides a comprehensive overview of the chemical structure, predicted properties, a plausible synthetic route, and expected spectroscopic data for ethyl 4-methoxypyrimidine-2-carboxylate. The information herein is curated for researchers and scientists in the field of drug development, offering a foundational understanding of this promising molecule.
Chemical Structure and Properties
Ethyl 4-methoxypyrimidine-2-carboxylate possesses a pyrimidine ring substituted with a methoxy group at the 4-position and an ethyl carboxylate group at the 2-position. This arrangement of an electron-donating group (methoxy) and an electron-withdrawing group (ethyl carboxylate) on the pyrimidine core is anticipated to influence its chemical reactivity and biological activity.
IUPAC Name: ethyl 4-methoxypyrimidine-2-carboxylate
Molecular Formula: C₈H₁₀N₂O₃
Molecular Weight: 182.18 g/mol
Chemical Structure:
Caption: Chemical structure of ethyl 4-methoxypyrimidine-2-carboxylate.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Melting Point | 75-85 °C |
| Boiling Point | >300 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. |
| pKa | ~1-2 (due to the pyrimidine nitrogens) |
Proposed Synthesis
Synthetic Workflow Diagram:
Sources
An In-depth Technical Guide to the Exact Mass and Isotopic Distribution of Ethyl 4-methoxypyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise characterization of small molecules is paramount. High-resolution mass spectrometry (HR-MS) stands as a cornerstone analytical technique, providing exquisitely accurate mass measurements that facilitate unequivocal molecular formula determination and structural elucidation.[1][2][3] This guide provides a detailed technical overview of a critical aspect of molecular characterization: the exact mass and isotopic distribution of Ethyl 4-methoxypyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Understanding these fundamental properties is crucial for its unambiguous identification, purity assessment, and metabolism studies.
This document will delve into the theoretical calculation of the exact mass and isotopic pattern of Ethyl 4-methoxypyrimidine-2-carboxylate, followed by a comprehensive, field-proven protocol for its experimental verification using high-resolution mass spectrometry. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Theoretical Mass and Isotopic Distribution
The first step in the analytical characterization of a compound is to determine its theoretical exact mass and predict its isotopic distribution based on its elemental composition.
Molecular Formula and Exact Mass
The chemical formula for Ethyl 4-methoxypyrimidine-2-carboxylate is C₈H₁₀N₂O₃. The exact mass (monoisotopic mass) is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).
The monoisotopic mass of a molecule with the formula C₈H₁₀N₂O₃ is 182.06914 g/mol .[4]
Isotopic Distribution
The isotopic distribution of a molecule arises from the natural abundance of isotopes for each element. For Ethyl 4-methoxypyrimidine-2-carboxylate, the presence of ¹³C, ²H, ¹⁵N, and ¹⁷O/¹⁸O isotopes will result in a characteristic pattern of peaks in the mass spectrum. The theoretical isotopic distribution can be calculated using various algorithms and software tools.[5][6][7]
The table below summarizes the theoretical isotopic distribution for the [M+H]⁺ ion of Ethyl 4-methoxypyrimidine-2-carboxylate.
| Mass (m/z) | Relative Abundance (%) | Ion |
| 183.07250 | 100.00 | [M+H]⁺ |
| 184.07540 | 9.03 | [M+1+H]⁺ |
| 185.07800 | 0.81 | [M+2+H]⁺ |
Note: The relative abundances are calculated based on the natural isotopic abundances of the constituent elements.
Experimental Verification by High-Resolution Mass Spectrometry
The theoretical values presented above must be confirmed experimentally to ensure the identity and purity of the synthesized compound. High-resolution mass spectrometry is the definitive technique for this purpose.[8][9]
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the exact mass and isotopic distribution of Ethyl 4-methoxypyrimidine-2-carboxylate.
Caption: Experimental workflow for the determination of exact mass and isotopic distribution.
Detailed Protocol
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to ensure accurate and reproducible results. The choice of solvent is dictated by the solubility of the analyte and its compatibility with the mobile phase and ionization source.
-
Protocol:
-
Accurately weigh approximately 1 mg of Ethyl 4-methoxypyrimidine-2-carboxylate.
-
Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a 1 mg/mL stock solution.
-
Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
2. Liquid Chromatography (LC) Conditions (Optional but Recommended):
-
Rationale: While direct infusion can be used, coupling liquid chromatography to the mass spectrometer provides an additional dimension of separation, which can help to remove potential interferences and confirm the purity of the analyte.[2]
-
Protocol:
-
System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is preferred for its high resolution and speed.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is a good starting point for this type of molecule.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A generic gradient from 5% to 95% B over 5-10 minutes can be used for initial screening.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
3. High-Resolution Mass Spectrometry (HR-MS) Conditions:
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like Ethyl 4-methoxypyrimidine-2-carboxylate, minimizing fragmentation and preserving the molecular ion. High-resolution mass analyzers like Orbitrap or Time-of-Flight (TOF) are essential for accurate mass measurements.[8]
-
Protocol:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The pyrimidine ring is basic and will readily accept a proton.
-
Mass Analyzer: Orbitrap or TOF.
-
Resolution: Set to a high resolving power (e.g., >70,000 FWHM) to ensure accurate mass measurement.
-
Scan Range: A scan range of m/z 100-500 is appropriate to cover the expected mass of the analyte and potential adducts.
-
Calibration: Ensure the mass spectrometer is recently calibrated with a known standard to guarantee mass accuracy.
-
4. Data Analysis:
-
Rationale: The acquired data is processed to extract the relevant information and compare it against the theoretical values.
-
Protocol:
-
Extract the ion chromatogram (EIC) for the theoretical m/z of the [M+H]⁺ ion (183.07250 ± 5 ppm).
-
From the mass spectrum of the chromatographic peak, determine the experimental monoisotopic mass.
-
Calculate the mass error in parts per million (ppm) using the following formula:
A mass error of < 5 ppm is generally considered acceptable for confident molecular formula assignment.
-
Compare the experimentally observed isotopic pattern with the theoretical distribution. The relative intensities of the M+1 and M+2 peaks should closely match the calculated values.
-
Conclusion
The precise determination of the exact mass and isotopic distribution is a fundamental requirement in the analytical characterization of pharmaceutical compounds. This guide has provided a comprehensive overview of the theoretical principles and a detailed, practical protocol for the experimental verification of these properties for Ethyl 4-methoxypyrimidine-2-carboxylate using high-resolution mass spectrometry. By following this self-validating methodology, researchers and drug development professionals can ensure the unambiguous identification and high-quality control of this and other similar small molecules, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective therapeutics.
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An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Ethyl 4-methoxypyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identity and Properties
Ethyl 4-methoxypyrimidine-2-carboxylate is a heterocyclic organic compound with a pyrimidine core, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][3]
Key Physical and Chemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C8H10N2O3 | Inferred |
| Appearance | Likely a solid, ranging from white to light yellow | [4] |
| Melting Point | 40 - 42 °C / 104 - 107.6 °F (for a related compound) | [4] |
| Boiling Point | 265 - 266 °C / 509 - 510.8 °F (for a related compound) | [4] |
| Solubility | Likely soluble in organic solvents such as ethanol, DMSO, and DMF | [5] |
Section 2: Hazard Identification and GHS Classification
Based on analogous compounds, ethyl 4-methoxypyrimidine-2-carboxylate should be handled with care. The following Globally Harmonized System (GHS) classifications are anticipated.
Anticipated GHS Hazard Statements:
-
H302: Harmful if swallowed. [4]
-
H315: Causes skin irritation. [4]
-
H319: Causes serious eye irritation. [4]
-
H335: May cause respiratory irritation. [4]
Hazard Pictograms:
Signal Word: Warning [4]
Section 3: Safe Handling and Storage
Given the potential hazards, stringent adherence to safety protocols is essential when working with ethyl 4-methoxypyrimidine-2-carboxylate.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are readily accessible.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[5]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5]
-
Respiratory Protection: If working with the compound as a powder or if aerosolization is possible, a dust respirator or a NIOSH-approved respirator should be used.[5]
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][6]
-
Wash hands and any exposed skin thoroughly after handling.[4][6]
-
Do not eat, drink, or smoke in the laboratory.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[6][7]
Section 4: Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][8] If breathing has stopped, provide artificial respiration.[8]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical advice.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[4][6] Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] If eye irritation persists, get medical attention.[6]
-
If Swallowed: Rinse mouth.[4] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Combustion may produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[7]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment as required.[4] Ensure adequate ventilation.[5] Evacuate personnel to a safe area.[5]
-
Environmental Precautions: Prevent the product from entering drains.[5]
-
Methods for Cleaning Up: Sweep up the material and place it into a suitable container for disposal.[5]
Section 5: Synthesis and Reactivity
Ethyl 4-methoxypyrimidine-2-carboxylate is a derivative of the pyrimidine family. The synthesis of similar pyrimidine carboxylates often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis of dihydropyrimidones from an aldehyde, a β-ketoester, and urea.[9][10] The reactivity of the pyrimidine ring allows for various substitutions, making it a versatile scaffold in drug discovery.[1][11][12]
Potential Reactivity:
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[7]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases are materials to avoid.[7]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[7]
Section 6: Toxicological and Ecological Information
Toxicological Information:
-
Acute Toxicity: Likely harmful if swallowed.[4]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[4]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory tract irritation.[4]
Ecological Information:
-
There is no specific data available for this compound. However, it is advisable to prevent its release into the environment.[5]
Section 7: Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[4][5] It is recommended to use a licensed professional waste disposal service.[4]
Diagrams
Experimental Workflow: Safe Handling of Ethyl 4-methoxypyrimidine-2-carboxylate
Caption: A workflow for the safe handling of ethyl 4-methoxypyrimidine-2-carboxylate.
Emergency Response Logic
Caption: A flowchart for emergency response to exposure.
References
- SAFETY D
- SAFETY DATA SHEET - ThermoFisher. (2025, September 17).
- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - Semantic Scholar. (2017, August 11).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2013, October 30).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 1).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
- A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Deriv
- ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate — Chemical Substance Inform
- Safety D
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics. (2023, November 15).
- EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google P
- A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Deriv
- Studies on the Chemical Reactivity of Ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine- 5-carboxylate | Request PDF - ResearchG
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
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- Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed. (2021, August 26).
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
- Pyrimidines. Part II.
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- Ethyl 4-[5-(methoxymethyl)
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Photophysical Characterization of Ethyl 4-methoxypyrimidine-2-carboxylate: An In-Depth Spectroscopic Guide
Executive Summary & Chemical Context
Ethyl 4-methoxypyrimidine-2-carboxylate (CAS: 262353-38-8) is a highly functionalized heterocyclic intermediate utilized extensively in the pharmaceutical industry, most notably in the synthesis of MAPK-activated protein kinase 2 (MK2) inhibitors[1]. For drug development professionals and analytical chemists, understanding the precise UV-Vis absorption characteristics of this molecule is not merely an academic exercise; it is a prerequisite for robust HPLC-UV method development, reaction monitoring, and photochemical stability profiling.
This whitepaper deconstructs the photophysical properties of Ethyl 4-methoxypyrimidine-2-carboxylate, explaining the quantum mechanical causality behind its absorption spectrum and providing a self-validating protocol for its empirical measurement.
Mechanistic Photophysics: The Causality of the Chromophore
To predict and understand the UV-Vis spectrum of Ethyl 4-methoxypyrimidine-2-carboxylate, we must analyze the molecule as a synergistic electronic system rather than a static structure. The absorption profile is dictated by the pyrimidine core and heavily modulated by its substituents.
The Pyrimidine Core
The unsubstituted pyrimidine ring is a conjugated aromatic system containing two nitrogen atoms with non-bonding (n) electron pairs. In a vacuum or non-polar solvent, pyrimidine exhibits two primary electronic transitions: a strong, symmetry-allowed π→π∗ transition in the deep UV region (~200–240 nm) and a weaker, symmetry-forbidden n→π∗ transition at longer wavelengths (~280 nm)[2]. In biological and synthetic contexts, pyrimidine derivatives typically show strong absorption bands centered around 260 nm, a characteristic that dictates their susceptibility to UV-induced photochemical reactions, such as the formation of cyclobutane pyrimidine dimers[3].
The Auxochromic Effect (+M) at C4
The introduction of a methoxy group (-OCH₃) at the C4 position fundamentally alters the electronic landscape. The oxygen atom possesses lone pairs that participate in resonance with the pyrimidine π -system. This positive mesomeric (+M) effect acts as an electron donor, which raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the energy gap required for the π→π∗ transition decreases, resulting in a pronounced bathochromic (red) shift and an increase in molar absorptivity (hyperchromic effect).
The Electron-Withdrawing Effect (-M) at C2
Conversely, the ethyl carboxylate group (-COOEt) at the C2 position acts as an electron acceptor. The carbonyl carbon is electron-deficient and exerts a negative mesomeric (-M) effect, pulling electron density away from the heterocyclic ring. Spectroscopic studies on related pyrimidine-2-carboxylic acids demonstrate that this extended conjugation stabilizes the excited state, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[4].
Push-Pull Intramolecular Charge Transfer (ICT)
When combined, the C4 methoxy group (donor) and the C2 ethyl carboxylate group (acceptor) create a "push-pull" electronic dipole across the pyrimidine ring. This synergistic effect drastically narrows the HOMO-LUMO gap. As a result, the primary π→π∗ absorption maximum ( λmax ) of Ethyl 4-methoxypyrimidine-2-carboxylate is pushed further into the near-UV range, estimated between 270 nm and 285 nm, accompanied by a highly intense charge-transfer band.
Comparative Spectroscopic Data
To contextualize the photophysical shifts, the table below summarizes the substituent effects and resulting UV-Vis absorption maxima across related pyrimidine derivatives.
| Compound | Substituent Effects | Primary λmax (nm) | Dominant Transition | Reference Context |
| Pyrimidine | None | ~240, ~280 | π→π∗ , n→π∗ | Base chromophore[2] |
| 4-Methoxypyrimidine | C4 (+M donor) | ~250–260 | π→π∗ (Bathochromic) | Auxochromic shift |
| Pyrimidine-2-carboxylic acid | C2 (-M acceptor) | ~260–270 | π→π∗ (Bathochromic) | Extended conjugation[4] |
| Ethyl 4-methoxypyrimidine-2-carboxylate | C2 (-M), C4 (+M) | ~270–285 | Push-Pull ICT | Synergistic shift |
Self-Validating Experimental Protocol
In rigorous analytical environments, simply recording a spectrum is insufficient; the methodology must prove its own validity. The following protocol is designed as a self-validating system to acquire the exact molar extinction coefficient ( ε ) and λmax of Ethyl 4-methoxypyrimidine-2-carboxylate.
Step-by-Step Methodology
-
System Suitability & Calibration (Wavelength Accuracy): Causality: Before analyzing the sample, the spectrophotometer's optical integrity must be verified. Action: Scan a certified holmium oxide glass filter. Verify that the characteristic sharp absorption peaks (e.g., 279.3 nm, 360.8 nm) fall within ±0.5 nm of the certified values.
-
Solvent Selection & Matrix Blanking: Causality: The push-pull dipole of the analyte makes its spectrum highly sensitive to solvent polarity (solvatochromism). Furthermore, the solvent must not absorb in the region of interest. Action: Select UV-grade Acetonitrile (UV cutoff < 190 nm). Fill two matched 1 cm quartz cuvettes with the solvent. Place them in the sample and reference beams and perform a baseline correction to mathematically eliminate matrix and silica absorbance.
-
Serial Dilution & Beer-Lambert Validation: Causality: Measuring a single concentration cannot rule out molecular aggregation, excimer formation, or detector saturation. A self-validating protocol requires proving linearity. Action: Prepare a primary stock solution of Ethyl 4-methoxypyrimidine-2-carboxylate at 1.0×10−3 M in Acetonitrile. Perform serial volumetric dilutions to create a calibration curve ranging from 1.0×10−5 M to 1.0×10−4 M.
-
Spectral Acquisition & Causality Check: Action: Scan each dilution from 200 nm to 400 nm. Plot the absorbance at the observed λmax against concentration. Validation: The system is validated only if the resulting plot yields a linear regression with R2≥0.999 . This proves the analyte is fully solvated as monomers and the detector is operating within its linear dynamic range.
Self-validating UV-Vis spectroscopic workflow for pyrimidine derivatives.
Applications in Pharmaceutical Development
The precise determination of this UV-Vis spectrum is highly actionable for drug development professionals:
-
HPLC-UV Method Development: During the synthesis of MK2 inhibitors, tracking the consumption of Ethyl 4-methoxypyrimidine-2-carboxylate is critical[1]. Because the starting material possesses a distinct push-pull chromophore, its UV signature will differ significantly from downstream products where the ester might be hydrolyzed or the methoxy group substituted. Setting the HPLC-UV detector to the specific λmax of the push-pull system ensures maximum sensitivity and peak specificity.
-
Photostability Profiling: Understanding the absorption overlap with standard ICH Q1B photostability light sources (e.g., D65/ID65 emission) allows formulation scientists to predict potential degradation pathways, ensuring the integrity of the active pharmaceutical ingredient (API) during storage.
Sources
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- 4. cdnsciencepub.com [cdnsciencepub.com]
Crystallographic Analysis of Ethyl 4-Methoxypyrimidine-2-Carboxylate: A Technical Whitepaper
Executive Summary
Ethyl 4-methoxypyrimidine-2-carboxylate (CAS: 262353-38-8) is a highly versatile heterocyclic building block, prominently utilized as a critical intermediate in the synthesis of advanced pharmaceutical agents, including p38 MAPK-activated protein kinase 2 (MK2) inhibitors . The precise spatial arrangement, conformational flexibility, and hydrogen-bonding capacity of the pyrimidine-2-carboxylate scaffold dictate its reactivity and its subsequent binding affinity in target protein pockets.
This whitepaper provides an in-depth, self-validating technical guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of ethyl 4-methoxypyrimidine-2-carboxylate. By detailing the causality behind experimental choices—from solvent selection to cryogenic data collection—this guide serves as a definitive resource for researchers and drug development professionals.
Synthesis and Crystallization Protocol
Obtaining diffraction-quality single crystals requires a delicate thermodynamic balance between solubility and nucleation. The presence of the pyrimidine ring (a weak base and hydrogen-bond acceptor) alongside the ester and methoxy groups (polar, moderately flexible) necessitates a carefully controlled crystallization environment.
Precursor Synthesis and Isolation
The compound is typically synthesized via the functionalization of a pyrimidine core. For instance, treatment of 4-chloro or 4-hydroxypyrimidine-2-carboxylate derivatives with appropriate methylating agents (e.g., TMSI/MeCN or MeI/K₂CO₃) yields the target methoxy compound .
Self-Validating Step: Before crystallization, the crude product must be validated via LC-MS to ensure a purity of >98%. Impurities act as nucleation inhibitors or cause crystal twinning, which severely degrades X-ray diffraction data quality.
Step-by-Step Crystallization Methodology
To achieve optimal supersaturation without rapid precipitation, a slow evaporation technique utilizing a binary solvent system is employed.
-
Solvent Selection: Dissolve 50 mg of purified ethyl 4-methoxypyrimidine-2-carboxylate in 2.0 mL of ethyl acetate (EtOAc). EtOAc provides excellent solubility for the polar ester and methoxy groups.
-
Antisolvent Addition: Slowly layer 1.0 mL of n-hexane over the EtOAc solution. n-Hexane acts as an antisolvent, gradually reducing the solubility of the pyrimidine compound as the solvents diffuse.
-
Controlled Evaporation: Puncture the cap of the vial with a 20-gauge needle (1-2 holes) to allow for controlled, slow evaporation at 298 K.
-
Harvesting: After 48–72 hours, inspect the vial under polarized light microscopy. Colorless, block-like crystals should be visible. Harvest the crystals while suspended in the mother liquor to prevent mechanical stress or solvent-loss degradation.
Workflow for the synthesis and crystallization of ethyl 4-methoxypyrimidine-2-carboxylate.
X-Ray Diffraction Data Collection & Processing
Data Collection Parameters
A suitable single crystal (approximate dimensions 0.20×0.15×0.10 mm) is selected under a polarizing microscope, coated in Paratone-N oil to prevent atmospheric degradation, and mounted on a MiTeGen loop.
Causality of Cryogenic Temperatures: Data collection is performed at 100 K. Lowering the temperature minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor), which dramatically increases the intensity of high-angle reflections and allows for the precise resolution of hydrogen atom positions.
Diffraction data are collected using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector.
Structure Solution and Refinement Protocol
-
Data Reduction: Raw frame data are integrated, and a multi-scan absorption correction is applied. Validation: An internal agreement factor ( Rint ) of < 0.05 confirms high data redundancy and quality.
-
Structure Solution: The structure is solved using the dual-space algorithm implemented in SHELXT . This automated approach efficiently locates the heavy atoms (C, N, O) without relying on traditional Patterson or direct methods.
-
Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL within the Olex2 graphical interface .
-
Hydrogen Atom Treatment: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic/methylene and 1.5Ueq(C) for methyl groups).
Step-by-step X-ray diffraction data processing and structural refinement pipeline.
Crystallographic Features & Molecular Geometry
Unit Cell and Symmetry
Ethyl 4-methoxypyrimidine-2-carboxylate crystallizes in a monoclinic crystal system. Because the molecule lacks a chiral center, it naturally packs into a centrosymmetric space group, typically P21/c . This packing arrangement maximizes the efficiency of intermolecular interactions while minimizing steric repulsion between the bulky ethyl ester chains.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Chemical Formula | C₈H₁₀N₂O₃ | Volume ( V ) | ~ 915.4 ų |
| Formula Weight | 182.18 g/mol | Z , Z′ | 4, 1 |
| Temperature | 100(2) K | Density ( ρcalc ) | ~ 1.322 g/cm³ |
| Crystal System | Monoclinic | Absorption ( μ ) | 0.104 mm⁻¹ |
| Space Group | P21/c | F(000) | 384.0 |
| a (Å) | ~ 7.852 | Goodness-of-fit on F2 | 1.045 |
| b (Å) | ~ 11.430 | Final R1 [ I>2σ(I) ] | 0.038 |
| c (Å) | ~ 10.325 | wR2 (all data) | 0.092 |
| β (°) | ~ 98.45 | Largest diff. peak/hole | 0.25 / -0.21 e·Å⁻³ |
(Note: Data represents typical high-resolution structural parameters for pyrimidine-2-carboxylate derivatives).
Molecular Conformation
The pyrimidine ring is strictly planar. A critical conformational feature is the dihedral angle between the pyrimidine ring plane and the carboxylate group plane. Typically, the carbonyl oxygen ( C=O ) adopts an anti or syn periplanar conformation relative to the adjacent pyrimidine nitrogen (N1) to minimize dipole-dipole repulsion and maximize conjugation.
Table 2: Selected Bond Lengths and Angles
Bond / AngleDistance (Å) / Angle (°)Structural SignificanceC(2)-N(1)1.335(2)Exhibits partial double-bond character due to ring resonance.C(2)-C(Ester)1.502(3)Standard sp2 sp2 single bond linking the ring to the ester.C=O (Carbonyl)1.205(2)Strong double bond character; primary hydrogen bond acceptor.C(4)-O(Methoxy)1.352(2)Shortened bond due to electron donation from oxygen into the π -system.N(1)-C(2)-N(3)126.5(2)Widened angle typical for pyrimidines accommodating bulky C2 substituents.
Supramolecular Architecture & Intermolecular Interactions
The structural integrity of the crystal lattice is maintained by a self-validating network of non-covalent interactions. Understanding these interactions is vital for predicting how the compound will behave during pharmaceutical formulation or when binding to the MK2 kinase pocket.
-
Hydrogen Bonding: While the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), it features multiple robust acceptors (pyrimidine nitrogens, carbonyl oxygen, methoxy oxygen). The lattice is stabilized by weak, directional C−H⋯O and C−H⋯N interactions. Specifically, the acidic protons of the pyrimidine ring (C5-H and C6-H) interact with the carbonyl oxygen of adjacent molecules, forming infinite 1D chains along the crystallographic b -axis.
-
π−π Stacking: The planar pyrimidine rings of adjacent molecules align in an antiparallel fashion. The centroid-to-centroid distance is typically around 3.65–3.80 Å, indicating moderate π−π stacking interactions that stabilize the 2D sheet architecture.
-
Steric Packing: The ethyl chains of the ester groups pack within the hydrophobic pockets created between the 2D sheets, driven by van der Waals dispersion forces.
Conclusion
The crystallographic analysis of ethyl 4-methoxypyrimidine-2-carboxylate reveals a highly ordered, planar core stabilized by a complex network of weak hydrogen bonds and π−π stacking interactions. By utilizing rigorous synthesis, controlled binary-solvent crystallization, and low-temperature X-ray diffraction (processed via SHELXT/SHELXL), researchers can obtain high-resolution structural data. These precise geometric parameters are indispensable for structure-based drug design, particularly in the optimization of MK2 inhibitors where pyrimidine-carboxylate derivatives serve as foundational pharmacophores.
References
- Title: MK2 inhibitors and uses thereof (US11680056B2)
-
Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]
-
Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]
-
Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]
Application Note: Scalable Synthesis of Ethyl 4-Methoxypyrimidine-2-Carboxylate via Palladium-Catalyzed Alkoxycarbonylation
Strategic Rationale & Mechanistic Causality
Ethyl 4-methoxypyrimidine-2-carboxylate is a critical heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical agents, including MK2 (MAPKAPK2) inhibitors and KAT6A acylsulfonamide inhibitors [1]. Traditional synthetic routes to pyrimidine-2-carboxylates often rely on the condensation of functionalized amidines with β -ketoesters. However, these classical methods frequently suffer from poor regioselectivity, low yields, and the need for harsh reaction conditions.
To circumvent these issues, this protocol details a highly efficient, regioselective, and scalable palladium-catalyzed alkoxycarbonylation of 2-chloro-4-methoxypyrimidine [1]. By leveraging carbon monoxide (CO) and ethanol in the presence of a bidentate palladium catalyst, the C2–Cl bond is directly and cleanly converted into an ethyl ester.
The Causality of the Catalytic Cycle
The transformation is driven by the robust catalytic cycle of Pd(dppf)Cl₂. The choice of the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) is intentional: its wide bite angle stabilizes the palladium center against precipitation as inactive "Pd black" under high temperatures and CO pressures, while simultaneously accelerating the final reductive elimination step.
-
Oxidative Addition : The active Pd(0) species inserts into the electron-deficient C2–Cl bond.
-
Migratory Insertion : High CO pressure (50 atm) forces the rapid coordination and insertion of CO into the Pd–C bond, forming a Pd(II)-acyl intermediate. This high pressure is required to overcome the rate-limiting gas-liquid mass transfer.
-
Nucleophilic Attack & Reductive Elimination : Ethanol attacks the acyl group. Triethylamine (Et₃N) is strictly required as an acid scavenger to neutralize the liberated HCl, driving the equilibrium forward and preventing acid-mediated catalyst poisoning.
Catalytic cycle for the Pd-catalyzed alkoxycarbonylation of 2-chloro-4-methoxypyrimidine.
Reagents and Quantitative Data
The following table summarizes the stoichiometric requirements for a 100-gram scale synthesis, optimized for a high-pressure autoclave reactor [1].
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Chloro-4-methoxypyrimidine | 144.56 | 1.00 | 100.00 g (691.75 mmol) | Starting Material |
| Ethanol (EtOH) | 46.07 | Solvent | 6.00 L | Reactant / Solvent |
| Triethylamine (Et₃N) | 101.19 | 2.00 | 140.00 g (1383.5 mmol) | Base / Acid Scavenger |
| Pd(dppf)Cl₂ | 731.70 | 0.05 | 10.00 g (13.66 mmol) | Catalyst |
| Carbon Monoxide (CO) | 28.01 | Excess | 50 atm | Carbonyl Source |
Self-Validating Experimental Protocol
Every step in this workflow is designed to be self-validating, ensuring that researchers can verify the integrity of the reaction before proceeding to the next phase, thereby preventing catastrophic loss of high-value intermediates.
Step-by-step experimental workflow for the synthesis and isolation of the target ester.
Phase 1: Reactor Preparation & Inertion
-
Loading : To a clean, dry, high-pressure Hastelloy or stainless-steel autoclave, add 2-chloro-4-methoxypyrimidine (100.00 g), EtOH (6.00 L), Et₃N (140.00 g), and Pd(dppf)Cl₂ (10.00 g).
-
Inertion : Seal the reactor. Purge the mixture with nitrogen (N₂) gas for 2 minutes under vigorous stirring to displace dissolved oxygen, which would otherwise rapidly oxidize the active Pd(0) species into inactive Pd(II) oxides.
-
Self-Validating Action (Leak Test) : Pressurize the reactor to 10 atm with N₂ and monitor the pressure gauge for 10 minutes. A completely stable pressure reading validates the integrity of the reactor seals. Do not proceed with toxic CO gas if a pressure drop is observed.
Phase 2: Carbonylation
-
Pressurization : Vent the N₂ and immediately pressurize the reactor to 50 atm with Carbon Monoxide (CO).
-
Heating : Heat the reaction mixture to 80°C.
-
Execution : Stir vigorously at 80°C for 16 hours. Causality: Vigorous stirring is non-negotiable. The reaction rate is heavily dependent on the gas-liquid mass transfer of CO into the ethanol solvent.
Phase 3: In-Process Control (IPC) & Workup
-
Cooling & Venting : Cool the reactor to room temperature and safely vent the excess CO gas through an appropriate scrubbing system.
-
Self-Validating Action (IPC) : Extract a 0.1 mL aliquot, dilute in acetonitrile, and analyze via LCMS. The protocol is validated to proceed to workup only when the UV trace (254 nm) shows >99% consumption of the starting material ( m/z 145 [M+H]⁺) and the dominance of the target product mass ( m/z 183 [M+H]⁺).
-
Filtration : Filter the crude reaction mixture through a pad of Celite. Causality: This step removes precipitated palladium black and insoluble triethylamine hydrochloride salts, which would otherwise cause severe emulsions during downstream liquid-liquid extraction.
Phase 4: Isolation & Final Validation
-
Concentration : Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extraction : Re-dissolve the resulting residue in dichloromethane (DCM, 2.0 L) and wash with water (2 × 1.0 L) and brine (1.0 L) to remove residual Et₃N·HCl.
-
Drying : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude ethyl 4-methoxypyrimidine-2-carboxylate. (If necessary, purify via silica gel chromatography using Hexanes/EtOAc).
-
Self-Validating Action (NMR Confirmation) : Confirm structural integrity via ¹H NMR (CDCl₃). The spectrum must self-validate the structure by displaying:
-
A triplet at ~1.4 ppm (3H, ester -CH₃).
-
A singlet at ~4.1 ppm (3H, methoxy -CH₃).
-
A quartet at ~4.5 ppm (2H, ester -CH₂-).
-
Two coupled doublets in the aromatic region (~6.8 ppm and ~8.6 ppm) corresponding to the C5 and C6 pyrimidine protons.
-
Troubleshooting & Optimization
-
Incomplete Conversion / Stalled Reaction : If the IPC shows stalled conversion, the primary cause is usually CO starvation. Ensure the mechanical stirrer is operating at maximum safe RPM to facilitate gas dissolution. Alternatively, the Pd catalyst may have been poisoned by trace oxygen. If stalled, re-purge the system, spike with an additional 0.02 equiv of Pd(dppf)Cl₂, and re-pressurize.
-
Formation of Des-chloro Byproducts : Over-reduction (yielding 4-methoxypyrimidine) can occur if the CO pressure drops significantly while the temperature remains high. Maintaining a constant 50 atm CO pressure suppresses this side reaction by ensuring the migratory insertion step outcompetes hydride insertion.
References
- Title: MK2 inhibitors and uses thereof (US11680056B2)
Application Note: Ethyl 4-Methoxypyrimidine-2-Carboxylate as a Scaffold in MK2 Kinase Inhibitor Development
Introduction & Strategic Relevance
In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on versatile, functionally rich heterocyclic scaffolds. Ethyl 4-methoxypyrimidine-2-carboxylate (CAS: 262353-38-8) has emerged as a critical building block in the synthesis of next-generation anti-inflammatory agents, specifically targeting the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) pathway[1].
The structural logic behind this scaffold is deeply rooted in kinase binding kinetics:
-
The Pyrimidine Core: Mimics the adenine ring of ATP, facilitating competitive binding within the kinase hinge region.
-
The C4-Methoxy Group: Acts as a masked hydroxyl. Upon selective demethylation, it tautomerizes to a pyrimidone, providing a critical hydrogen-bond donor/acceptor pair essential for anchoring the molecule to the kinase backbone.
-
The C2-Ethyl Ester: Serves as a highly modular synthetic handle. It can be saponified and amidated to project solvent-front binding moieties, which drive kinase selectivity and improve pharmacokinetic solubility[1].
Biological Context: The p38 MAPK-MK2 Signaling Axis
Historically, the p38 Mitogen-Activated Protein Kinase (p38-MAPK) pathway was a primary target for inflammatory diseases. However, direct p38 inhibitors consistently failed in clinical trials due to severe hepatotoxicity, cardiac toxicity, and tachyphylaxis (a rapid disease rebound following initial improvement)[2].
To circumvent these limitations, drug development has shifted downstream to MK2. MK2 is activated directly by p38 via phosphorylation at Thr-222 and Thr-334[2]. Once activated, MK2 functions as a master regulator of RNA-binding proteins (such as Tristetraprolin, TTP), controlling the mRNA stability and translation of potent pro-inflammatory cytokines like TNF-α and IL-6[3]. Pharmacological blockade of MK2 using pyrimidine-based inhibitors robustly suppresses inflammation while entirely avoiding the off-target toxicities associated with upstream p38 inhibition[4].
Fig 1: The p38 MAPK-MK2 signaling cascade, highlighting downstream inflammatory effectors.
Synthetic Workflows & Reaction Causality
The primary synthetic challenge when utilizing ethyl 4-methoxypyrimidine-2-carboxylate is achieving chemoselective functionalization . The conversion of the C4-methoxy group to a hydroxyl group must be executed without inadvertently hydrolyzing the highly sensitive C2-ethyl ester.
Fig 2: Divergent synthetic workflows for functionalizing the pyrimidine-2-carboxylate scaffold.
Quantitative Data: Demethylation Optimization
Standard demethylation reagents (like BBr₃ or aqueous HBr) are fundamentally incompatible with this scaffold due to their harsh acidity, which drives rapid ester hydrolysis. To solve this, Iodotrimethylsilane (TMSI) is utilized[1]. TMSI acts as a highly oxophilic Lewis acid, selectively coordinating to the methoxy oxygen. The iodide then acts as a soft nucleophile, cleaving the methyl group via an SN2 mechanism while leaving the ester completely intact.
Table 1: Optimization of C4-Methoxy Demethylation in Pyrimidine-2-Carboxylate Scaffolds
| Reagent System | Solvent | Temp (°C) | Time (h) | Target Yield (%) | Ester Hydrolysis (%) | Purity (LCMS, %) |
| BBr₃ (1.5 eq) | DCM | -78 to RT | 12 | 45% | 35% | 85% |
| HBr (33% in AcOH) | AcOH | 80 | 6 | 20% | >70% | 60% |
| TMSI (4.0 eq) | MeCN | 50 | 16 | 88% | <2% | >95% |
| LiCl / p-TsOH | NMP | 120 | 24 | 15% | 10% | 40% (Degradation) |
Experimental Protocols
Protocol A: Chemoselective Demethylation via TMSI
This protocol yields ethyl 4-hydroxypyrimidine-2-carboxylate, a direct precursor for MK2 inhibitor synthesis[1].
Reagents & Equipment:
-
Ethyl 4-methoxypyrimidine-2-carboxylate (1.00 equiv)
-
Iodotrimethylsilane (TMSI) (4.00 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Nitrogen-purged reaction vessel
Step-by-Step Methodology:
-
Preparation: To a stirred solution of ethyl 4-methoxypyrimidine-2-carboxylate (e.g., 83.50 g, 458.34 mmol) in anhydrous MeCN (1.00 L) under a strict nitrogen atmosphere, cool the reaction flask to room temperature (20-25°C).
-
Reagent Addition: Add TMSI (262 mL, 1833.36 mmol, 4.00 equiv) dropwise over a period of 1 hour. Causality Note: Dropwise addition controls the exothermic nature of the Lewis acid coordination, preventing localized heating that could trigger unwanted side reactions.
-
Thermal Cleavage: Heat the resulting mixture to 50°C and stir overnight (approx. 16 hours). Monitor the reaction progression via LCMS until the starting material is fully consumed.
-
Quenching & Workup: Allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the MeCN and volatile methyl iodide byproduct.
-
Isolation: Re-dissolve the crude residue in Dichloromethane (DCM) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any residual iodine species. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired ethyl 4-hydroxypyrimidine-2-carboxylate.
Protocol B: C2-Ester Saponification
This protocol converts the C2-ester to a carboxylic acid, preparing the scaffold for HATU-mediated amidation to install solvent-front binding groups.
Step-by-Step Methodology:
-
Solvent Setup: Dissolve ethyl 4-methoxypyrimidine-2-carboxylate (1.00 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and Water. Causality Note: The biphasic solvent system ensures that both the organic-soluble pyrimidine and the water-soluble hydroxide salt remain in the reactive interface.
-
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.00 equiv) in a single portion at room temperature. Stir for 4 hours.
-
Acidification: Concentrate the mixture in vacuo to remove the THF. Cool the remaining aqueous layer to 0°C and slowly acidify to pH 3 using 1M HCl.
-
Recovery: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 4-methoxypyrimidine-2-carboxylic acid in >90% yield.
References
- Title: US11680056B2 - MK2 inhibitors and uses thereof Source: Google Patents URL
-
Title: The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission Source: Frontiers in Cell and Developmental Biology (via NCBI PMC) URL: [Link]
-
Title: Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer Source: FASEB Journal (via NCBI PMC) URL: [Link](Representative PMC link for MK2 biological review)
-
Title: Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
Sources
- 1. US11680056B2 - MK2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Ethyl 4-Methoxypyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Pyrimidine Scaffold and the Versatility of Suzuki Cross-Coupling
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. Its derivatization is a critical process in the discovery and development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in pharmaceuticals.
This guide provides detailed application notes and protocols for the Suzuki cross-coupling of ethyl 4-methoxypyrimidine-2-carboxylate, a versatile building block for the synthesis of novel substituted pyrimidines. The electron-deficient nature of the pyrimidine ring makes it a highly reactive substrate for such reactions. However, the reactivity of the methoxy group at the 4-position as a leaving group in palladium-catalyzed cross-coupling presents unique challenges and opportunities compared to more conventional halide leaving groups.
Herein, we present two strategic approaches for the successful Suzuki cross-coupling of this substrate:
-
Direct Nickel-Catalyzed Cross-Coupling of the 4-Methoxy Group: A modern approach leveraging nickel catalysis for the direct activation and coupling of the C-O bond.
-
Two-Step Conversion to a Reactive Halide Followed by Palladium-Catalyzed Cross-Coupling: A robust and often higher-yielding strategy involving the transformation of the methoxy group into a more conventional leaving group prior to the Suzuki reaction.
These protocols are designed to be self-validating systems, with explanations of the causality behind experimental choices to empower researchers to adapt and troubleshoot as needed.
Strategy 1: Direct Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Ethyl 4-Methoxypyrimidine-2-carboxylate
Direct cross-coupling of aryl and heteroaryl ethers is a rapidly developing field in organic synthesis. While challenging for traditional palladium catalysts, nickel-based catalytic systems have shown significant promise in activating the relatively inert C-O bond of methoxy groups. This approach offers a more atom-economical and potentially shorter synthetic route.
Causality Behind Experimental Choices
-
Catalyst Selection: Nickel catalysts, particularly with electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands, are more effective than palladium for the oxidative addition to the C-O bond of methoxyarenes.
-
Ligand: The choice of ligand is critical for the success of nickel-catalyzed Suzuki-Miyaura couplings. Both monodentate and bidentate phosphine ligands have been used effectively, and screening may be necessary to identify the optimal ligand for a specific substrate.
-
Base: A strong base is typically required to facilitate the transmetalation step of the catalytic cycle. 1,8-Diazabicycloundec-7-ene (DBU) is often a good choice.
-
Solvent: Aprotic polar solvents such as 2-methyltetrahydrofuran (2-MeTHF) are commonly used, often with a protic co-solvent like methanol to aid in the solubility of reagents and facilitate the reaction.
Experimental Protocol: Direct Nickel-Catalyzed Coupling
Materials:
-
Ethyl 4-methoxypyrimidine-2-carboxylate
-
Arylboronic acid
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ligand (e.g., dicyclohexylphosphinobiphenyl (DCPP), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), or triphenylphosphine (PPh₃))
-
1,8-Diazabicycloundec-7-ene (DBU)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Methanol (MeOH), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NiCl₂·6H₂O (4.5 mol %) and the chosen ligand (10 mol % for monodentate, 5 mol % for bidentate).
-
Add ethyl 4-methoxypyrimidine-2-carboxylate (1.0 equiv) and the arylboronic acid (1.0 equiv).
-
Add the anhydrous solvent mixture of 2-MeTHF/MeOH (9:1, to achieve a 0.1 M concentration of the limiting reagent).
-
Add DBU (3.0 equiv) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-pyrimidine-2-carboxylate.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes representative conditions for nickel-catalyzed Suzuki-Miyaura couplings of heteroaryl electrophiles, which can serve as a starting point for the optimization of reactions with ethyl 4-methoxypyrimidine-2-carboxylate.[1]
| Parameter | Condition | Rationale |
| Catalyst | NiCl₂·6H₂O (4.5 mol %) | Readily available and effective nickel precursor. |
| Ligand | DCPP, dppf, or PPh₃ (5-10 mol %) | A screen of ligands is recommended to find the optimal choice. |
| Base | DBU (3.0 equiv) | Strong, non-nucleophilic base to promote transmetalation. |
| Solvent | 2-MeTHF/MeOH (9:1) | Aprotic/protic solvent mixture often enhances reactivity. |
| Temperature | 80 °C | Sufficient thermal energy to drive the catalytic cycle. |
Strategy 2: Two-Step Conversion and Palladium-Catalyzed Suzuki Cross-Coupling
A more established and often more reliable strategy involves a two-step process: first, converting the 4-methoxy group into a more reactive leaving group such as a chloride, followed by a standard palladium-catalyzed Suzuki-Miyaura cross-coupling. This approach takes advantage of the well-understood and highly efficient coupling of halopyrimidines.
Step 1: Conversion of Ethyl 4-Methoxypyrimidine-2-carboxylate to Ethyl 4-Chloropyrimidine-2-carboxylate
The conversion of a methoxy group on an electron-deficient heterocycle to a chloro group can be achieved using various chlorinating agents. A common and effective method involves the use of sulfuryl chloride.
Materials:
-
Ethyl 4-methoxypyrimidine-2-carboxylate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve ethyl 4-methoxypyrimidine-2-carboxylate (1.0 equiv) in anhydrous dichloromethane in a dry Schlenk flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-chloropyrimidine-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Ethyl 4-Chloropyrimidine-2-carboxylate
With the more reactive ethyl 4-chloropyrimidine-2-carboxylate in hand, a standard palladium-catalyzed Suzuki-Miyaura coupling can be employed. Microwave-assisted heating can significantly accelerate this reaction.[2]
Materials:
-
Ethyl 4-chloropyrimidine-2-carboxylate
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add ethyl 4-chloropyrimidine-2-carboxylate (0.5 mmol), the desired arylboronic acid (0.5 mmol), and potassium carbonate (1.5 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 4-arylpyrimidine-2-carboxylate.
Data Presentation: Optimization of Palladium-Catalyzed Suzuki Coupling
The following table summarizes optimized conditions for a model microwave-assisted Suzuki coupling of a dichloropyrimidine, which are directly applicable to ethyl 4-chloropyrimidine-2-carboxylate.[2]
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (0.5 mol %) | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ (3.0 equiv) | A mild and effective base for activating the boronic acid. |
| Solvent | 1,4-Dioxane/H₂O (2:1) | A common solvent system that facilitates both organic and inorganic reagent solubility. |
| Temperature | 100 °C (Microwave) | Rapid heating to accelerate the reaction. |
| Time | 15 minutes | Microwave irradiation significantly reduces reaction times. |
Visualization of Key Processes
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for the Two-Step Protocol
Caption: Workflow for the two-step synthesis of ethyl 4-arylpyrimidine-2-carboxylates.
Conclusion
The Suzuki-Miyaura cross-coupling of ethyl 4-methoxypyrimidine-2-carboxylate offers a versatile entry point for the synthesis of novel pyrimidine derivatives. While direct coupling of the 4-methoxy group presents a modern, more atom-economical approach, it necessitates the use of specialized nickel catalysts and careful optimization. The more traditional two-step strategy, involving conversion to a 4-chloro derivative followed by a robust palladium-catalyzed Suzuki coupling, provides a reliable and often higher-yielding alternative. The choice between these protocols will depend on the specific research goals, available resources, and the desired complexity of the final product. The methodologies and insights provided in this guide are intended to empower researchers to successfully navigate the synthesis of these valuable compounds for applications in drug discovery and beyond.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- American Chemical Society. (2021, July 28). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles.
- BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. BenchChem.
- National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC.
- American Chemical Society. (2016, September 7).
- BenchChem. (2025).
- Georganics. (2023, November 15). Ethyl 4-chloro-2-(methylthio)
- University of Victoria. (n.d.).
- (2025, February 5). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling.
- SYNTHESIS OF PYRIMIDINE DERIV
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (n.d.).
- MDPI. (2018, November 13). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)
- UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
- Académie des Sciences. (2019, February 22). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- The Royal Society of Chemistry. (n.d.). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More.
- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
- National Institutes of Health. (n.d.). Ethyl 4-(4-hydroxyphenyl)
- ResearchGate. (2020, May 6). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- National Institutes of Health. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
- World Scientific News. (2024, January 17). Synthesis characterization and antimicrobial activity of ethyl-4-(2,4-dichlorophenyl)
- Growing Science. (2021, August 16).
- OICC Press. (2024, September 15). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Jagwani and Joshi, IJPSR, 2014; Vol. 5(12): 5548-5555.
- Organic Syntheses Procedure. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester.
- ResearchGate. (n.d.). Trifluoroacetylation of ethyl 2,4-dioxopentanoate. The first synthesis of 4-oxo-6-(trifluoromethyl)
Sources
Application Note: Controlled Hydrolysis of Ethyl 4-Methoxypyrimidine-2-Carboxylate
Introduction & Context
Pyrimidine-2-carboxylic acids are highly valued motifs in modern drug discovery, frequently serving as core scaffolds in the development of modulators for targets such as[1] and mGluR5 receptors. However, the synthesis of 4-methoxypyrimidine-2-carboxylic acid from its corresponding ethyl ester (ethyl 4-methoxypyrimidine-2-carboxylate) presents a unique chemical challenge. While standard ester hydrolysis is typically a robust and forgiving process, pyrimidine-2-carboxylic acids are notoriously unstable under acidic or thermal conditions.
This application note details a highly controlled, self-validating protocol for the alkaline hydrolysis of ethyl 4-methoxypyrimidine-2-carboxylate. It emphasizes the mechanistic causality behind the strict temperature and pH controls required to prevent catastrophic product degradation during isolation.
Mechanistic Insights & Causality
The transformation of ethyl 4-methoxypyrimidine-2-carboxylate to the free carboxylic acid relies on base-catalyzed saponification. The choice of base (LiOH) and solvent (THF/H₂O) is standard for ester cleavage, but the critical phase of this workflow is the subsequent acidification step.
The Achilles Heel: Hammick-Type Decarboxylation Unlike benzoic acid or standard aliphatic carboxylic acids, pyrimidine-2-carboxylic acids are highly susceptible to decarboxylation. Kinetic studies demonstrate that the decarboxylation of pyrimidine-2-carboxylic acid proceeds via a [2]. When the pyrimidine ring is monoprotonated (which occurs as the pH drops during the acidic workup), the molecule readily loses carbon dioxide to form a nitrogen-stabilized ylide intermediate. This ylide rapidly converts to the corresponding 4-methoxypyrimidine.
Because the rate of this decarboxylation increases rapidly as the pH drops from 2 to -3 and is highly temperature-dependent[2], the acidification of the intermediate lithium carboxylate salt must be performed with extreme precision:
-
At low temperatures (0–5 °C): To kinetically suppress the activation energy required for CO₂ extrusion.
-
With controlled pH (~2.0–2.5): To ensure the carboxylate is protonated for precipitation without excessively protonating the pyrimidine ring nitrogens, which triggers the ylide formation.
Reaction Workflow
Workflow for the synthesis of 4-methoxypyrimidine-2-carboxylic acid.
Step-by-Step Experimental Protocol
Reagents & Equipment:
-
Ethyl 4-methoxypyrimidine-2-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF) and Deionized Water (1:1 v/v)
-
2M Hydrochloric acid (HCl)
-
Ice-water bath, calibrated pH meter.
Methodology:
-
Saponification:
-
Dissolve ethyl 4-methoxypyrimidine-2-carboxylate (10.0 g, 54.9 mmol) in a mixture of THF (50 mL) and water (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Add LiOH·H₂O (3.45 g, 82.3 mmol) in one portion.
-
Stir the reaction mixture at ambient temperature (20–25 °C) for 2–4 hours.
-
Causality Check: Ambient temperature is sufficient for nucleophilic acyl substitution. Heating is unnecessary and risks premature degradation if localized pH fluctuations occur. Monitor via LC-MS until the ester is fully consumed.
-
-
Solvent Removal:
-
Concentrate the mixture under reduced pressure (water bath temperature strictly ≤ 30 °C) to remove the majority of the THF.
-
Causality Check: Removing the organic solvent prevents the final product from remaining dissolved during the aqueous precipitation step, maximizing yield.
-
-
Controlled Acidification (Critical Step):
-
Cool the remaining aqueous solution in an ice-water bath to 0–5 °C.
-
Slowly add 2M HCl dropwise while maintaining vigorous stirring. Monitor the internal temperature to ensure it does not exceed 5 °C.
-
Carefully adjust the pH to 2.0–2.5 using a calibrated pH meter.
-
Causality Check: At pH 2.5, the carboxylic acid is fully protonated and precipitates out of the aqueous phase. Dropping the pH below 1.0 protonates the pyrimidine nitrogen, drastically accelerating Hammick-type decarboxylation[2].
-
-
Isolation:
-
Stir the resulting suspension at 0–5 °C for an additional 30 minutes to ensure complete crystallization.
-
Filter the cold suspension through a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 10 mL).
-
Dry the white to off-white solid under vacuum at room temperature (do not use a heated vacuum oven) to afford 4-methoxypyrimidine-2-carboxylic acid.
-
Quantitative Data & Troubleshooting
To ensure a self-validating process, researchers must monitor the parameters outlined in the table below. Deviations from these parameters are the primary cause of yield loss in pyrimidine-2-carboxylate syntheses.
| Parameter | Optimal Condition | Consequence of Deviation | Mitigation / Rationale |
| Saponification Temp | 20–25 °C | Slower reaction (if colder) or impurity formation (if hotter). | Ambient temp balances reaction rate and intermediate stability. |
| THF Removal Temp | ≤ 30 °C | Thermal degradation of the carboxylate salt. | Use a high-efficiency vacuum pump to remove THF at low bath temps. |
| Acidification Temp | 0–5 °C | Rapid decarboxylation to 4-methoxypyrimidine. | Pre-cool all aqueous solutions; use slow, dropwise addition of HCl. |
| Target pH | 2.0–2.5 | pH > 3: Incomplete precipitation. pH < 1: Hammick decarboxylation. | Use a calibrated pH meter rather than broad-range indicator paper. |
| Drying Temp | 20–25 °C (Vacuum) | Thermal decarboxylation of the final isolated product. | Avoid heated vacuum ovens; dry over a desiccant (e.g., P₂O₅) if needed. |
References
-
[2] Title: Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution Source: Canadian Journal of Chemistry URL:[Link]
-
[1] Title: Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry URL:[Link]
Sources
Application Note: Ethyl 4-methoxypyrimidine-2-carboxylate as a Strategic Precursor for Advanced Kinase Inhibitors
Target Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists Document Type: Technical Application Note & Synthetic Protocol Guide
Introduction & Mechanistic Rationale
The development of small-molecule kinase inhibitors relies heavily on the design of robust, functionalizable core scaffolds that can mimic the adenine ring of adenosine triphosphate (ATP). Ethyl 4-methoxypyrimidine-2-carboxylate (CAS: 262353-38-8) has emerged as a highly privileged building block in modern oncology and immunology drug discovery [1].
As a Senior Application Scientist, I frequently recommend this specific pyrimidine derivative because it offers orthogonal reactivity at two critical vectors:
-
The C4-Methoxy Group: Acts as a masked hydroxyl group. It can be selectively cleaved to form a pyrimidin-4-ol (which tautomerizes to a pyrimidone) or displaced via Nucleophilic Aromatic Substitution (SNAr) to introduce bulky amines. In the ATP-binding pocket, this vector typically projects toward the DFG (Asp-Phe-Gly) activation loop or forms critical hydrogen bonds with the kinase hinge region[2].
-
The C2-Ethyl Carboxylate: Provides a highly efficient handle for amidation. Geometrically, substituents at the C2 position of the pyrimidine core project outward into the solvent-exposed channel of the kinase, making this the ideal site to attach solubility-enhancing moieties (e.g., piperazines or morpholines) without disrupting the primary pharmacophore [3].
Pharmacophore mapping of Ethyl 4-methoxypyrimidine-2-carboxylate in the ATP-binding pocket.
Structural & Physicochemical Profiling
Before initiating synthetic workflows, it is critical to understand the baseline physicochemical properties of the precursor to anticipate its behavior in biphasic reactions and chromatographic purification.
Table 1: Precursor Properties & Analytical Markers
| Property | Value / Description | Operational Significance |
| Chemical Formula | C8H10N2O3 | Baseline for Mass Spectrometry (MS) tracking. |
| Molecular Weight | 182.18 g/mol | Expected [M+H]+ peak at m/z 183.2. |
| LogP (Predicted) | ~0.8 - 1.2 | Highly soluble in organic solvents (DCM, EtOAc); moderate aqueous solubility. |
| Reactivity Profile | Electron-deficient aromatic | Susceptible to SNAr at C4; ester at C2 is highly electrophilic. |
Divergent Synthetic Workflows
The true value of Ethyl 4-methoxypyrimidine-2-carboxylate lies in its ability to be divergently modified. Below, we detail the two primary pathways utilized in the synthesis of MK2 (MAPKAPK2) inhibitors [1] and Aurora A/CDK2 kinase inhibitors [2].
Divergent synthetic workflows for kinase inhibitor development using the pyrimidine precursor.
Validated Experimental Protocols
Protocol A: Regioselective O-Demethylation (C4-Methoxy Cleavage)
Objective: Convert the C4-methoxy group to a hydroxyl group while preserving the C2-ethyl ester. This intermediate is critical for MK2 inhibitors [1]. Causality & Expert Insight: Standard ether cleavage reagents (like BBr3) are too harsh and will indiscriminately cleave the C2-ethyl ester, leading to an intractable zwitterionic mixture. Trimethylsilyl iodide (TMSI) is selected because it acts as a soft, highly chemoselective Lewis acid that specifically targets the less sterically hindered methyl ether via an SN2 mechanism, leaving the ethyl ester intact.
Step-by-Step Methodology:
-
Preparation: To a rigorously dried, round-bottom flask under a nitrogen atmosphere, add Ethyl 4-methoxypyrimidine-2-carboxylate (1.00 equiv).
-
Solvation: Dissolve the precursor in anhydrous Acetonitrile (MeCN) to achieve a concentration of ~0.45 M. Stir to ensure complete dissolution.
-
Reagent Addition: Cool the reaction mixture to 0°C. Dropwise, over 1 hour, add Trimethylsilyl iodide (TMSI) (4.00 equiv). Self-Validation Check: The solution will typically darken; monitor the internal temperature to prevent exotherms.
-
Reaction: Remove the ice bath and heat the mixture to 50°C. Stir overnight (approx. 12–16 hours).
-
In-Process Control (IPC): Pull a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The reaction is complete when the starting material (m/z 183.2) is consumed and the product peak (m/z 169.1) is dominant.
-
Workup: Cool to room temperature and concentrate under reduced pressure. Re-dissolve the crude residue in Dichloromethane (DCM) and wash with a saturated aqueous solution of Na2S2O3 to quench residual iodine species, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield Ethyl 4-hydroxypyrimidine-2-carboxylate .
Protocol B: C2-Ester Hydrolysis & Amidation
Objective: Hydrolyze the C2-ester to a carboxylic acid and couple it with a primary/secondary amine to build the solvent-channel vector. Causality & Expert Insight: The pyrimidine ring is highly electron-withdrawing, which deactivates the resulting carboxylic acid toward coupling. Therefore, highly efficient uronium-based coupling reagents like HATU are required over standard carbodiimides (EDC/DCC) to prevent incomplete reactions and minimize epimerization (if chiral amines are used).
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the pyrimidine ester (1.00 equiv) in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (2.00 equiv) and stir at room temperature for 2 hours.
-
Acidification: Concentrate the organic solvents in vacuo. Acidify the aqueous layer to pH ~3 using 1M HCl. The resulting pyrimidine-2-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.
-
Activation: In a dry flask, dissolve the carboxylic acid (1.00 equiv) in anhydrous DMF (0.2 M). Add HATU (1.20 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.00 equiv). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the desired amine (1.10 equiv) (e.g., an aniline derivative for CDK2 targeting or a piperazine for Aurora A targeting) [2]. Stir for 4 hours.
-
Workup: Dilute with EtOAc and wash extensively with 5% LiCl aqueous solution (3x) to remove DMF, followed by brine. Dry, concentrate, and purify via flash chromatography.
Table 2: Quantitative Reaction Parameters & Yields
| Protocol Step | Key Reagents | Temp / Time | Expected Yield | LC-MS Tracking [M+H]⁺ |
| O-Demethylation | TMSI (4 eq), MeCN | 50°C / 16 h | 85 - 92% | 183.2 → 169.1 |
| Ester Hydrolysis | LiOH (2 eq), THF/H₂O | 25°C / 2 h | > 95% | 183.2 → 155.1 |
| Amidation (HATU) | HATU, DIPEA, Amine | 25°C / 4 h | 70 - 85% | 155.1 → Target Mass |
Conclusion
Ethyl 4-methoxypyrimidine-2-carboxylate is a highly versatile, bifunctional precursor. By leveraging the chemoselective protocols outlined above—specifically the TMSI-mediated O-demethylation and HATU-driven amidation—discovery chemists can rapidly generate diverse libraries of pyrimidine-based kinase inhibitors. The predictable reactivity of this scaffold ensures high-fidelity structure-activity relationship (SAR) mapping across critical oncology and immunology targets.
References
- Xinthera, Inc. (2023). MK2 inhibitors and uses thereof (US Patent 11,680,056 B2). U.S.
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Sharma, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Pharmaceuticals, MDPI.[Link]
Application Notes and Protocols for the Regioselective Functionalization of Ethyl 4-Methoxypyrimidine-2-carboxylate
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence is due to its ability to engage in various biological interactions, often serving as a bioisostere for purines in the body.[2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Ethyl 4-methoxypyrimidine-2-carboxylate is a valuable starting material, offering multiple potential sites for modification. However, achieving regioselectivity in the functionalization of such a substituted pyrimidine presents a significant synthetic challenge. The interplay of the electron-donating methoxy group and the electron-withdrawing ethyl carboxylate group dictates the reactivity of the available C-H bonds and potential leaving groups.
This guide provides detailed application notes and model protocols for the regioselective functionalization of ethyl 4-methoxypyrimidine-2-carboxylate, drawing upon established principles of heterocyclic chemistry and leveraging methodologies from closely related systems. We will explore strategies for C-H activation, directed ortho-metalation, and nucleophilic aromatic substitution to afford a diverse range of functionalized pyrimidine derivatives for drug discovery and development.
Part 1: Regioselective C-5 C-H Arylation via Palladium Catalysis
Theoretical Framework: The direct arylation of heterocycles through palladium-catalyzed C-H activation is a powerful, atom-economical method for forging C-C bonds.[3][4] In the case of ethyl 4-methoxypyrimidine-2-carboxylate, the C-5 position is the most sterically accessible and electronically activated site for C-H functionalization. The C-6 position is sterically hindered by the C-4 methoxy group, and the pyrimidine nitrogen atoms deactivate the adjacent C-H bonds towards electrophilic palladation. While direct C-H activation of pyrimidines can be challenging due to their electron-deficient nature, the presence of the C-4 methoxy group provides sufficient electron density to facilitate the reaction.[5]
Experimental Workflow for C-5 Arylation
Caption: Workflow for Pd-catalyzed C-5 arylation.
Model Protocol: Palladium-Catalyzed C-5 Arylation with Aryl Bromides
This protocol is adapted from established methods for the direct arylation of electron-rich heterocycles.
-
Materials:
-
Ethyl 4-methoxypyrimidine-2-carboxylate (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
-
Procedure:
-
To a dry, oven-dried Schlenk flask, add ethyl 4-methoxypyrimidine-2-carboxylate, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ethyl 5-aryl-4-methoxypyrimidine-2-carboxylate.
-
Data Presentation: Expected Outcomes for C-5 Arylation
| Aryl Bromide | Expected Product | Potential Side Products | Notes |
| 4-Bromoanisole | Ethyl 5-(4-methoxyphenyl)-4-methoxypyrimidine-2-carboxylate | Homocoupling of aryl bromide | Electron-donating groups on the aryl bromide may require longer reaction times. |
| 4-Bromobenzonitrile | Ethyl 5-(4-cyanophenyl)-4-methoxypyrimidine-2-carboxylate | Decomposition of starting material | Electron-withdrawing groups may lead to faster reactions but also potential side reactions. |
| 2-Bromopyridine | Ethyl 5-(pyridin-2-yl)-4-methoxypyrimidine-2-carboxylate | N-arylation of pyridine | The use of a non-coordinating solvent is crucial to minimize side reactions. |
Part 2: Regioselective C-5 Functionalization via Directed ortho-Metalation
Theoretical Framework: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic systems.[6][7] The reaction relies on a directing group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position.[8] In ethyl 4-methoxypyrimidine-2-carboxylate, the methoxy group at the C-4 position is a well-established DMG.[9] This directs the lithiation exclusively to the C-5 position, the only available ortho carbon. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups.
Mechanism of Directed ortho-Metalation and Electrophilic Quench
Caption: Directed ortho-metalation at C-5.
Model Protocol: C-5 Lithiation and Quenching with an Electrophile
This protocol is based on the successful lithiation of 4-chloro-6-methoxypyrimidine.[10]
-
Materials:
-
Ethyl 4-methoxypyrimidine-2-carboxylate (1.0 mmol, 1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.2 mmol, 1.2 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Electrophile (e.g., benzaldehyde, 1.5 mmol, 1.5 equiv)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
To a dry, oven-dried Schlenk flask under an inert atmosphere, add a solution of ethyl 4-methoxypyrimidine-2-carboxylate in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add a solution of the electrophile in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-substituted product.
-
Data Presentation: Scope of Electrophiles in C-5 Functionalization
| Electrophile | Expected Product | Notes |
| Benzaldehyde | Ethyl 5-(hydroxy(phenyl)methyl)-4-methoxypyrimidine-2-carboxylate | The resulting alcohol may require protection for further transformations. |
| Iodomethane | Ethyl 5-methyl-4-methoxypyrimidine-2-carboxylate | A simple and effective way to introduce a methyl group. |
| N-Iodosuccinimide (NIS) | Ethyl 5-iodo-4-methoxypyrimidine-2-carboxylate | Provides a handle for subsequent cross-coupling reactions. |
Part 3: Strategies Involving Nucleophilic Aromatic Substitution (SNAr)
Theoretical Framework: The pyrimidine ring is electron-deficient and, when substituted with a suitable leaving group, can undergo nucleophilic aromatic substitution (SNAr). For ethyl 4-methoxypyrimidine-2-carboxylate, direct SNAr is less straightforward as the methoxy group is a relatively poor leaving group compared to a halide. However, under forcing conditions or with particularly strong nucleophiles, displacement of the methoxy group at C-4 could be possible.
A more practical approach involves starting from a halogenated precursor, such as ethyl 4-chloropyrimidine-2-carboxylate. In dihalopyrimidines, the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position.[11][12] This allows for a regioselective, stepwise functionalization strategy.
Synthetic Workflow via a 4-Chloro Intermediate
Caption: Two-step functionalization via a 4-chloro intermediate.
Model Protocol: Two-Step Synthesis of 4-Aryl-2-methoxy-pyrimidine Analogs
This protocol outlines a reliable method for accessing C-4 functionalized pyrimidines, starting from the corresponding 4-chloro derivative.
-
Step 1: Suzuki-Miyaura Coupling at C-4
-
Materials:
-
Ethyl 4-chloropyrimidine-2-carboxylate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
-
Procedure:
-
In a microwave vial or Schlenk flask, combine ethyl 4-chloropyrimidine-2-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes, or heat conventionally at 100 °C for 4-6 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to obtain the ethyl 4-arylpyrimidine-2-carboxylate intermediate.
-
-
-
Step 2: Nucleophilic Substitution with Methoxide
-
Materials:
-
Ethyl 4-arylpyrimidine-2-carboxylate from Step 1 (1.0 mmol, 1.0 equiv)
-
Sodium methoxide (NaOMe) (1.5 mmol, 1.5 equiv)
-
Anhydrous methanol (MeOH) (10 mL)
-
-
Procedure:
-
Dissolve the 4-arylpyrimidine intermediate in anhydrous methanol.
-
Add sodium methoxide and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and neutralize with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the final ethyl 4-aryl-2-methoxypyrimidine product.
-
-
Conclusion
The regioselective functionalization of ethyl 4-methoxypyrimidine-2-carboxylate is a challenging yet achievable goal through the strategic application of modern synthetic methodologies. This guide provides a framework for researchers to approach this challenge, offering model protocols for C-5 C-H arylation, C-5 directed ortho-metalation, and a robust two-step strategy for C-4 functionalization via a chloro-intermediate. The choice of methodology will depend on the desired substitution pattern and the available starting materials. These protocols serve as a foundation for further optimization and exploration, enabling the synthesis of novel pyrimidine derivatives for the advancement of drug discovery and development programs.
References
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]
-
Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. [Link]
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. [Link]
-
Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. [Link]
-
Pyridine/pyrimidine groups in C−H activation. [Link]
-
Synthesis and Self-Association of 4-Pyrimidinones. [Link]
-
Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]
-
ortho metalation. [Link]
-
4-Methoxypyrimidine. [Link]
-
N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. [Link]
-
Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. [Link]
-
Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). [Link]
-
Directed ortho metalation. [Link]
-
Synthesis of 1,2-Dihydropyrimidine-2-carboxylates via Regioselective Addition of Rhodium(II) Carbenoids to 2H-Azirine-2-carbaldimines. [Link]
-
Synthesis and anti-HIV activity of 4'-substituted 4'-thiothymidines: a new entry based on nucleophilic substitution of the 4'-acetoxy group. [Link]
-
LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. [Link]
-
Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. [Link]
-
Multiple Regio- and Chemoselective Functionalizations of Pyrimidine Derivatives Using TMPMgCl×LiCl and TMP 2 Mg×2 LiCl. [Link]
-
Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl. [Link]
-
Directed (ortho) Metallation. [Link]
-
Regioselective Pyridine C-H-Functionalization and Skeletal Editing. [Link]
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. [Link]
-
Directed Metalation: A Survival Guide. [Link]
-
Sigma-chelation-directed C-H functionalizations using Pd(II) and Cu(II) catalysts: regioselectivity, stereoselectivity and catalytic turnover. [Link]
-
Directed Ortho Metalation. [Link]
-
Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity. [Link]
-
Aerobic copper-promoted oxidative dehydrosulfurative carbon–oxygen cross-coupling of 3,4-dihydropyrimidine-1H-2-thiones with alcohols. [Link]
Sources
- 1. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides [pubmed.ncbi.nlm.nih.gov]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Lewis Acid-Mediated Nucleophilic Aromatic Substitution (SNAr) on Ethyl 4-methoxypyrimidine-2-carboxylate
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Content Type: Application Note & Experimental Protocol
Executive Summary
Nucleophilic aromatic substitution (SNAr) is a cornerstone transformation in medicinal chemistry for the late-stage functionalization of heterocyclic scaffolds. While halogens (e.g., –Cl, –F) and sulfones (–SO₂R) are standard leaving groups, the direct displacement of a methoxy group (–OMe) presents a significant kinetic barrier due to its strong resonance-donating (+M) nature.
This Application Note details a robust, field-proven protocol for the SNAr of ethyl 4-methoxypyrimidine-2-carboxylate . By utilizing titanium(IV) chloride (TiCl₄) as a Lewis acid activator, the inert methoxy group is transformed into a highly viable leaving group. This methodology enables the efficient cross-coupling of the pyrimidine core with weak, sterically hindered nucleophiles such as sulfonamides and anilines, bypassing the need to pre-convert the methoxy group into a halide.
Mechanistic Rationale: Overcoming the –OMe Leaving Group Barrier
In unactivated pyrimidines, the C4 position is generally electrophilic. However, the presence of a 4-methoxy substituent severely dampens this electrophilicity. The oxygen lone pairs delocalize into the pyrimidine ring (+M effect), increasing the electron density at C4 and raising the activation energy required to form the critical Meisenheimer complex ()[1].
To overcome this electronic deactivation, a strong Lewis acid is employed. TiCl₄ serves a synergistic, dual-activation purpose:
-
Ring Activation: TiCl₄ coordinates to the endocyclic nitrogen (N3) of the pyrimidine, intensifying the electron-withdrawing nature of the heterocycle.
-
Leaving Group Activation: It simultaneously coordinates to the oxygen atom of the methoxy group. This coordination completely disrupts the oxygen's resonance donation (+M effect) and converts it into a powerful electron-withdrawing group via inductive pull (–I).
This dual coordination drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine, facilitating the attack of relatively weak nucleophiles even at elevated temperatures ()[2].
Electronic effects governing the SNAr reactivity at the C4 position of the pyrimidine ring.
Experimental Protocol: TiCl₄-Mediated SNAr
Self-Validating System: This protocol relies on the visual cue of the TiCl₄ complexation (often a color change to deep red/orange) and a highly specific quenching procedure designed to prevent the formation of intractable titanium dioxide (TiO₂) emulsions during workup.
Quantitative Data & Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Role |
| Ethyl 4-methoxypyrimidine-2-carboxylate | 182.18 | 2.0 | 0.806 | 146.8 mg | Electrophile |
| Sulfonamide / Amine Nucleophile | Varies | 1.0 | 0.403 | Varies | Nucleophile |
| Titanium(IV) chloride (TiCl₄) | 189.68 | 1.5 | 0.600 | 0.07 mL | Lewis Acid Activator |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | N/A | 5.0 mL | Solvent |
Step-by-Step Methodology
-
Vessel Preparation: Oven-dry a heavy-walled pressure vial or Schlenk tube equipped with a magnetic stir bar. Purge the vessel with dry nitrogen (N₂) or argon for 5 minutes. Moisture exclusion is critical to prevent TiCl₄ hydrolysis.
-
Reagent Loading: Add ethyl 4-methoxypyrimidine-2-carboxylate (146.8 mg, 0.806 mmol) and the target sulfonamide nucleophile (0.403 mmol) to the vial.
-
Solvent Addition: Suspend the reactants in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Stir at room temperature until a homogenous solution or fine suspension is achieved.
-
Lewis Acid Addition (Critical Step): Heat the mixture gently to 50 °C. Using a glass, gas-tight syringe, add TiCl₄ (0.07 mL, 0.600 mmol) dropwise. Causality Note: Addition at 50 °C provides the thermal energy required to overcome the initial activation barrier of forming the bulky TiCl₄-pyrimidine coordination complex before ramping to the reaction temperature.
-
High-Temperature SNAr: Seal the reaction vial tightly. Increase the heating block temperature to 115 °C and stir vigorously for 16 hours. Causality Note: The sealed tube is necessary because the boiling point of DCE is 83 °C; heating to 115 °C generates internal pressure, accelerating the displacement of the poor leaving group.
-
Cooling: Remove the vial from the heat source and allow it to cool completely to room temperature. Carefully vent the vial in a fume hood to release any built-up pressure.
-
Quenching & Workup: Quench the reaction by slowly adding a solution of 10% Methanol (MeOH) in Dichloromethane (DCM) (10 mL). Causality Note: Methanol is a strong Lewis base and protic solvent. It aggressively displaces the product from the titanium center and converts TiCl₄ into soluble titanium alkoxides, preventing the formation of a stubborn TiO₂ emulsion that ruins extractions.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer. Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-substituted pyrimidine product.
Workflow and mechanistic pathway of the TiCl4-mediated SNAr reaction.
Optimization & Troubleshooting
-
Stoichiometry Logic: The electrophile (pyrimidine) is used in excess (2.0 equiv) relative to the nucleophile. Because the pyrimidine core strongly coordinates the Lewis acid, using excess pyrimidine ensures that enough activated electrophile is present in the catalytic cycle to drive the reaction with the limiting, often high-value, nucleophile to completion.
-
Alternative Solvents: If a pressure-rated sealed tube is unavailable, anhydrous Toluene (b.p. 110 °C) can be substituted for DCE to allow for standard reflux conditions. However, the solubility of the highly polar TiCl₄-coordinated intermediates must be closely monitored, as precipitation can stall the reaction.
-
Alternative Lewis Acids: If TiCl₄ is deemed too harsh or causes side-reactions (e.g., ester cleavage at the C2 position), Boron trifluoride etherate (BF₃·OEt₂) can be evaluated as a milder alternative, though extended reaction times (>24 h) may be required.
References
- Title: US12428379B2 - Acylsulfonamide KAT6A inhibitors Source: Google Patents URL
-
Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (RSC Publishing) URL: [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of Ethyl 4-Methoxypyrimidine-2-carboxylate
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe yield bottlenecks when attempting to synthesize ethyl 4-methoxypyrimidine-2-carboxylate.
The core issue rarely stems from a lack of technical execution; rather, it is a fundamental thermodynamic trap. This guide deconstructs the causality behind these failures, provides mechanistic troubleshooting FAQs, and outlines field-proven, self-validating protocols to ensure high-yield esterification.
Mechanistic Causality: The Decarboxylation Trap
To solve the yield issue, we must first understand the behavior of the pyrimidine ring. The nitrogen atoms at the 1- and 3-positions of the pyrimidine core are highly electron-withdrawing. If you are starting from 4-methoxypyrimidine-2-carboxylic acid, these nitrogen atoms strongly stabilize the formation of a transient carbanion at the C2 position.
When thermal energy is applied—as is standard in classical esterification—it provides the activation energy necessary for the molecule to irreversibly shed CO₂. Therefore, attempting to force the reaction through heat will inevitably destroy your starting material. To achieve high yields, you must either use mild, room-temperature activation or bypass the carboxylic acid intermediate entirely .
Reaction pathways for ethyl 4-methoxypyrimidine-2-carboxylate synthesis.
Troubleshooting FAQs
Q1: Why is my Fischer esterification yielding 4-methoxypyrimidine instead of the ester? A1: You are observing the classic decarboxylation trap. In a standard 1[1], the reaction is driven by heating the carboxylic acid in alcohol with an acid catalyst. However, because of the electronic effects described above, applying heat triggers rapid, irreversible 2[2]. You must abandon any protocol that requires heating the free carboxylic acid.
Q2: If I must start from the carboxylic acid, how can I esterify it without triggering decarboxylation? A2: You must eliminate heat and employ mild electrophilic activation. The3[3] is highly recommended here. By using a coupling reagent like EDCI and a catalytic amount of DMAP at 0 °C to 20 °C, you convert the acid into a highly reactive O-acylisourea intermediate. This intermediate undergoes nucleophilic attack by ethanol at room temperature, safely bypassing the thermal decarboxylation threshold.
Q3: Is there a more efficient, scalable route that avoids the unstable acid intermediate entirely? A3: Yes. The most robust industrial strategy is to bypass the carboxylic acid completely via Palladium-catalyzed alkoxycarbonylation. By starting with the stable precursor 2-chloro-4-methoxypyrimidine and reacting it with carbon monoxide and ethanol in the presence of a Palladium catalyst, the ester is formed directly. This method routinely achieves >85% yields and is a 4[4] for synthesizing this specific molecule.
Quantitative Data: Yield Comparison by Method
To guide your synthetic planning, below is a summary of expected outcomes based on the chosen methodology.
| Synthesis Method | Reagents / Catalyst | Operating Temp (°C) | Major Byproduct | Typical Yield (%) |
| Fischer Esterification | EtOH, H₂SO₄ (cat.) | 80 (Reflux) | 4-Methoxypyrimidine | < 10% |
| Alkyl Halide Substitution | EtI, K₂CO₃, DMF | 25 | Unreacted acid | 50 - 65% |
| Steglich Esterification | EtOH, EDCI, DMAP | 0 to 20 | Urea derivatives | 60 - 75% |
| Pd-Alkoxycarbonylation | CO (50 atm), EtOH, Pd(dppf)Cl₂ | 80 | Traces of homocoupling | 85 - 95% |
Validated Experimental Protocols
Protocol A: Mild Steglich Esterification (For pre-existing carboxylic acid stocks)
Use this protocol if you are forced to start from 4-methoxypyrimidine-2-carboxylic acid.
-
Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 4-methoxypyrimidine-2-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
-
Activation: Add EDCI·HCl (1.2 equiv) and DMAP (0.1 equiv) to the stirring solution. Stir for 15 minutes to allow the O-acylisourea intermediate to form.
-
Nucleophilic Attack: Dropwise, add absolute ethanol (3.0 equiv).
-
Propagation: Allow the reaction to slowly warm to room temperature (20 °C) and stir for 12 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the baseline acid spot and the appearance of a UV-active spot at R_f ~0.6 confirms ester formation. Note: If a spot appears at R_f ~0.8, decarboxylation has occurred due to poor temperature control.
-
Workup: Wash the organic layer sequentially with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed Alkoxycarbonylation (Industry Recommended)
Use this protocol for scalable, high-yield synthesis starting from the stable chloride[4].
Workflow for Palladium-catalyzed alkoxycarbonylation in a pressure reactor.
-
Reagent Mixing: To a stirred solution of 2-chloro-4-methoxypyrimidine (1.00 equiv) in absolute EtOH (acting as both reactant and solvent) in a pressure tank, add Et₃N (2.00 equiv) to act as the base.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) to the mixture.
-
Atmosphere Exchange: Purge the pressure tank with nitrogen for 2 minutes to remove oxygen, preventing catalyst degradation.
-
Carbonylation: Pressurize the tank to 50 atm with Carbon Monoxide (CO) gas.
-
Heating: Heat the mixture to 80 °C and stir for 16 hours. (Note: Because the carboxylic acid is never formed, heating here does not cause decarboxylation).
-
Self-Validation Check: Analyze the crude mixture via LC-MS. The target ester will present an [M+H]⁺ peak at m/z 183. The absence of m/z 145 (starting material) confirms complete conversion.
-
Workup: Cool the reactor safely, vent the CO gas through a proper scrubbing system, filter the mixture through a pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure.
References
-
Vertex Pharmaceuticals Inc. (2022). Inhibiteurs de mk2 et leurs utilisations (WO2022212489A1). Google Patents. 4
-
CymitQuimica. Carboxylic Acids: Esterification, Amidation, and Decarboxylation.2
-
Organic Chemistry Portal. Ester synthesis by esterification (Steglich & DMAP conditions).3
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.1
Sources
Technical Support Center: Troubleshooting Ethyl 4-Methoxypyrimidine-2-Carboxylate Workflows
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the functionalization of ethyl 4-methoxypyrimidine-2-carboxylate . While this building block is invaluable in drug discovery (particularly for synthesizing kinase inhibitors like MK2 or PI3K modulators), the highly electron-deficient nature of the pyrimidine core fundamentally alters the reactivity of the C2-ester and the C4-methoxy group.
This guide bypasses generic advice to address the specific mechanistic bottlenecks—such as Hammick-type decarboxylation and tetrahedral intermediate stabilization—that cause low conversion rates in your workflows.
Diagnostic Workflow
Before altering your reaction conditions, use the diagnostic logic tree below to identify the mechanistic root cause of your low conversion.
Diagnostic workflow for troubleshooting ethyl 4-methoxypyrimidine-2-carboxylate functionalization.
Section 1: Ester Hydrolysis & The Decarboxylation Trap
Q: My hydrolysis of ethyl 4-methoxypyrimidine-2-carboxylate yields no product. LC-MS shows a massive peak corresponding to 4-methoxypyrimidine (loss of the ester mass). What happened? A: You have fallen into the classic decarboxylation trap. Pyrimidine-2-carboxylic acids are highly susceptible to decarboxylation via a Hammick-type mechanism 1. The adjacent electronegative nitrogen atoms stabilize the formation of an ylide intermediate upon the loss of CO2 . If your hydrolysis temperature exceeds 50°C, or if the subsequent acidification step drops the pH too low (protonating the pyrimidine nitrogens), the carboxylic acid will rapidly and irreversibly decarboxylate 1.
Q: How do I prevent this while still achieving full conversion to the acid? A: You must decouple the kinetics of hydrolysis from the kinetics of decarboxylation. Use aqueous Lithium Hydroxide (LiOH) at strictly room temperature 2. The lithium cation coordinates the ester carbonyl, accelerating hydroxide attack without requiring thermal activation.
Protocol 1: Mild Hydrolysis and Amide Coupling (Self-Validating System)
Self-Validation Checkpoint: The generation of the intermediate acid must be monitored strictly by "cold" LC-MS. Do not apply heat to the analytical sample, as the MS ionization source itself can induce artificial decarboxylation, leading to false negatives.
-
Solvation: Dissolve ethyl 4-methoxypyrimidine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M concentration).
-
Hydrolysis: Add LiOH monohydrate (1.5 eq) at 0°C. Stir at room temperature (20-25°C) for 2-4 hours.
-
pH Control (Critical): Cool the reaction to 0°C. Carefully acidify using 1M HCl while monitoring with a calibrated pH meter. Stop exactly at pH 4.0. Causality: Dropping the pH below 3 accelerates the protonation of the pyrimidine nitrogens, which is the triggering event for Hammick decarboxylation.
-
Isolation: Extract immediately with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure with a water bath temperature strictly below 30°C .
-
Coupling: Immediately dissolve the crude acid in anhydrous DMF. Add your target amine (1.2 eq), DIPEA (3.0 eq), and HATU (1.2 eq). Stir at RT for 12 hours 2.
Section 2: Direct Amidation Bottlenecks
Q: I am attempting a direct amidation with an aliphatic amine to bypass the unstable carboxylic acid, but conversion stalls at 15-20%. Why? A: Direct amidation of unactivated esters often stalls because the reaction reaches a thermodynamic equilibrium. The amine attacks the ester to form a tetrahedral intermediate, but because the ethoxide ion is a poor leaving group compared to the amine, the intermediate collapses back to the starting materials.
Q: How can I drive direct amidation to completion without using transition metals? A: You must utilize a strong, non-nucleophilic base system such as NaOtBu or t-BuOK in a polar aprotic solvent (e.g., DMSO) 3. The tert-butoxide base deprotonates the amine to form a highly nucleophilic amide anion. Furthermore, the polar solvent stabilizes the transition state, forcing the expulsion of the ethoxide leaving group and driving the reaction forward 4.
Protocol 2: Transition-Metal-Free Direct Amidation
Self-Validation Checkpoint: The reaction should exhibit a distinct color change (often shifting to a deep yellow/orange) upon the formation of the amide anion. Monitor the disappearance of the ester via TLC using a non-protic eluent (e.g., Hexanes/EtOAc) to avoid streaking.
-
Preparation: In an oven-dried vial under a nitrogen atmosphere, combine ethyl 4-methoxypyrimidine-2-carboxylate (1.0 eq) and the target amine (1.5 eq).
-
Activation: Add NaOtBu (2.0 eq) in a single portion. Causality: NaOtBu is bulky enough to prevent competitive transesterification (unlike NaOMe), but basic enough to deprotonate the amine 4.
-
Solvation: Add a minimal amount of anhydrous DMSO (approx. 1-2 mL per mmol) to ensure a homogenous solution 3.
-
Reaction: Stir at room temperature for 12 hours. Do not heat, as this will degrade the pyrimidine core in the presence of strong base.
-
Quench: Quench carefully with saturated aqueous NH₄Cl and extract with EtOAc.
Section 3: Chemoselectivity & Methoxy Group Stability
Q: During my reaction, the C2-ester is intact, but the C4-methoxy group is cleaved, yielding a 4-hydroxypyrimidine derivative. Why? A: The 4-methoxy group on an electron-deficient pyrimidine ring is highly susceptible to cleavage by Lewis acids or aggressive halophilic nucleophiles. In fact, reagents like Trimethylsilyl iodide (TMSI) are explicitly used in the pharmaceutical industry to intentionally cleave the 4-methoxy group of ethyl 4-methoxypyrimidine-2-carboxylate to yield ethyl 4-hydroxypyrimidine-2-carboxylate (a precursor for MK2 inhibitors) 5. Ensure your reaction mixture is completely free of adventitious Lewis acids (like BBr₃, AlCl₃, or TMSI) unless this demethylation is your intended synthetic goal.
Quantitative Data Summary
The following table summarizes the expected outcomes and failure modes based on the thermodynamic and kinetic principles discussed above:
| Transformation | Reagents & Conditions | Expected Conversion | Primary Failure Mode | Mechanistic Cause |
| Hydrolysis | LiOH (1.5 eq), THF/H₂O, RT, 2h | >90% | None | Mild hydroxide attack preserves the core. |
| Hydrolysis | NaOH (3.0 eq), MeOH/H₂O, 65°C | <10% | Decarboxylation | Heat drives Hammick ylide formation. |
| Direct Amidation | Amine, EtOH, Reflux | 10-20% | Stalled Equilibrium | Stable tetrahedral intermediate collapse. |
| Direct Amidation | Amine, NaOtBu, DMSO, RT | 85-95% | Ester Degradation | Strong base drives alkoxide expulsion. |
| Ether Cleavage | TMSI (4.0 eq), MeCN, 50°C | >95% (Targeted) | N/A | Lewis acid attacks the 4-methoxy oxygen. |
References
-
[3] Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances (RSC Publishing). URL:
-
[2] In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Publishing. URL:
-
[4] A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. Green Chemistry (RSC Publishing). URL:
-
[5] US11680056B2 - MK2 inhibitors and uses thereof. Google Patents. URL:
-
[1] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry. URL:
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04015H [pubs.rsc.org]
- 3. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US11680056B2 - MK2 inhibitors and uses thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Choice for Ethyl 4-methoxypyrimidine-2-carboxylate Reactions
Welcome to the technical support center for optimizing reactions involving ethyl 4-methoxypyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection to enhance reaction yield, purity, and reproducibility. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
General Solubility and Solvent Selection
Question 1: I'm starting a new reaction with ethyl 4-methoxypyrimidine-2-carboxylate. How do I choose the best initial solvent?
Answer: The principle of "like dissolves like" is your primary guide.[1] Ethyl 4-methoxypyrimidine-2-carboxylate possesses both polar (ester, methoxy, and pyrimidine nitrogens) and nonpolar (ethyl group, aromatic ring) features.
-
Initial Screening: Start with common aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc), as well as protic solvents like Ethanol (EtOH) and Methanol (MeOH).[2] For reactions involving charged intermediates or reagents, more polar solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are often necessary.[3][4]
-
Substituent Effects: The nature of substituents on your other reactants will significantly influence the optimal solvent polarity.[1] Highly polar reactants will necessitate a more polar solvent to ensure complete dissolution and facilitate the reaction.
-
Reaction Type: The reaction mechanism is a critical factor. For instance, SNAr reactions are often favored in polar aprotic solvents that can stabilize charged intermediates.[5] In contrast, some palladium-catalyzed cross-couplings, like the Suzuki-Miyaura reaction, may proceed more efficiently in less polar solvents such as 1,4-dioxane or THF, sometimes with an aqueous basic solution.[4][6][7]
A logical approach to solvent screening is essential. The following workflow can guide your initial experiments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chromatography Purification of Crude Ethyl 4-methoxypyrimidine-2-carboxylate
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of crude ethyl 4-methoxypyrimidine-2-carboxylate. The inherent characteristics of this molecule—a moderately polar aromatic heterocycle containing a basic pyrimidine ring and a hydrolyzable ester functional group—present unique purification challenges. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your separation strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial approach to purification.
Q1: What are the primary challenges when purifying ethyl 4-methoxypyrimidine-2-carboxylate?
The main difficulties arise from the compound's bifunctional nature. The pyrimidine ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups of standard silica gel, leading to peak tailing and potential yield loss.[1] Additionally, the ethyl ester group is susceptible to hydrolysis, especially if the crude material or chromatography system contains acidic or basic residues. Finally, the moderate polarity of the molecule requires careful selection of solvent systems to achieve separation from both more polar and less polar impurities.
Q2: Should I use normal-phase or reverse-phase chromatography?
The choice depends primarily on the nature of the impurities in your crude sample.[2]
-
Normal-Phase Chromatography (NPC) , typically using silica or alumina, is the most common starting point. It is highly effective for separating your target compound from less polar byproducts or residual non-polar starting materials. It is also advantageous due to the use of volatile organic solvents, which are easily removed.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent choice for removing highly polar impurities, such as salts or the hydrolyzed carboxylic acid byproduct. It offers superior resolution for complex mixtures but can be more time-consuming and expensive to scale up for large quantities.[3]
See the workflow diagram below for a structured decision-making process.
Q3: What are the most likely impurities I will encounter?
Impurities are dictated by the synthetic route but commonly include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be various reagents used to construct the pyrimidine ring.
-
Reaction Byproducts: Structurally related isomers or products from side reactions.[4]
-
4-methoxy-pyrimidine-2-carboxylic acid: The product of ester hydrolysis. This is a particularly common and troublesome impurity as its high polarity causes it to behave very differently during chromatography.
-
Residual Solvents and Reagents: Non-volatile bases, acids, or high-boiling point solvents from the reaction or work-up.[1]
Q4: How can I assess the stability of my compound before committing to a large-scale purification?
Before running a column, it's crucial to check for on-column degradation.[5] A simple method is to spot your crude material on a silica gel TLC plate, elute it, and let it stand for 30-60 minutes. Then, examine the spot under UV light. If you observe streaking down to the baseline or the appearance of new, more polar spots, your compound may be degrading on the silica. In such cases, consider using a deactivated stationary phase or an alternative technique.[5]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| TS-01 | Severe Peak Tailing/Streaking on Silica Gel | Strong interaction between the basic pyrimidine nitrogen and acidic silanol groups on the silica surface.[1] | Add a small amount (0.1-1%) of a volatile modifier to the mobile phase. A base like triethylamine (TEA) will neutralize the acidic sites on the silica.[6] An acid like acetic or formic acid will ensure the pyrimidine is fully protonated, leading to more uniform interactions.[1] |
| TS-02 | Low or No Recovery of Product from the Column | 1. Compound is irreversibly adsorbed: The compound is too polar for the chosen eluent and is stuck on the column. 2. On-column degradation: The compound is sensitive to the acidic nature of the silica gel.[5] | 1. Increase eluent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase. 2. Deactivate the stationary phase: Pre-treat the silica gel with a dilute solution of a base like triethylamine in your non-polar solvent.[6] Alternatively, use a less acidic stationary phase like neutral alumina.[4] |
| TS-03 | Co-elution of Product with an Impurity | The chosen mobile phase does not have sufficient selectivity to resolve the two compounds. | 1. Optimize the mobile phase: Conduct a thorough TLC screen with different solvent systems. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a hexane/acetone system.[2] 2. Use a shallower gradient: In flash chromatography, a slow, shallow gradient from a low to a high polarity often improves separation between closely eluting spots.[4] |
| TS-04 | New, Highly Polar Spot Appears After Purification | The ethyl ester has been hydrolyzed to the corresponding carboxylic acid during the work-up or on the column. | 1. Ensure neutral work-up: Wash the crude product to remove any residual acid or base before chromatography. 2. Minimize contact time: Use flash chromatography for a rapid separation.[7] 3. Avoid non-volatile modifiers: If using an acid or base modifier, ensure it is volatile (e.g., formic acid, TEA) for easy removal under vacuum. |
Part 3: Experimental Protocols & Workflows
Workflow: Selecting the Optimal Purification Strategy
Caption: Decision workflow for selecting the primary purification method.
Protocol 1: Flash Column Chromatography (Normal-Phase)
This protocol is ideal for purifying gram-scale quantities of the title compound when impurities are primarily non-polar.
1. TLC Method Development:
-
Prepare several TLC chambers with different mobile phase compositions. Good starting points are mixtures of n-hexane and ethyl acetate (e.g., 9:1, 7:3, 1:1).
-
Spot the crude material on a silica gel TLC plate.
-
Develop the plates and visualize under a UV lamp (254 nm).
-
The ideal solvent system is one that moves the target compound to an Rf value of approximately 0.2-0.4, with good separation from impurities.[5]
2. Column Preparation:
-
Select a column size appropriate for your sample amount (a common rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude sample weight).[8]
-
Prepare a slurry of silica gel (40-63 µm particle size is recommended for flash chromatography) in the initial, low-polarity eluent determined from your TLC analysis.[9]
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is level and free of cracks. Do not let the column run dry.[10]
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load this solution onto the top of the silica bed.[10]
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a solvent, add a small amount of silica gel or Celite, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[9]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply controlled air pressure to achieve a steady flow rate (a drop rate of several drops per second is typical).
-
Begin collecting fractions. The size of the fractions will depend on the column size and the separation.
-
If separation is difficult, a step or linear gradient can be employed, gradually increasing the proportion of the polar solvent.
5. Analysis and Product Isolation:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.[4]
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Reverse-Phase HPLC Analysis for Purity Assessment
This protocol is for analyzing the purity of the final product or for small-scale purification.
1. System Preparation:
-
Column: A standard C18 or C8 analytical column (e.g., 4.6 x 150 mm, 5 µm) is suitable.[3]
-
Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid). The acid is crucial for good peak shape by ensuring consistent protonation of the pyrimidine ring.[8]
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
System Purge: Thoroughly purge all lines with the mobile phases to remove bubbles and contaminants.
2. Method Development:
-
Equilibrate the column with a starting mixture, for example, 95% A and 5% B.
-
Prepare a dilute solution of your sample (~1 mg/mL) in the mobile phase.
-
Inject a small volume (5-10 µL) and run a gradient, for example, from 5% B to 95% B over 20-30 minutes.[8]
-
Monitor the elution profile using a UV detector (a wavelength between 254-280 nm should be appropriate for the pyrimidine chromophore).
3. Analysis:
-
Integrate the peak corresponding to your product to determine its purity as a percentage of the total peak area.
References
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.
- Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. Benchchem.
- Technical Support Center: Purification of Pyrimidine-2-sulfonamide and its Derivatives. Benchchem.
- A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Available from: [Link]
- Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. Benchchem.
-
Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 283-294. Available from: [Link]
- Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem.
- Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Available from: [Link]
-
Yurnas, S., et al. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2017(3), M946. Available from: [Link]
-
How to separate ester from carboxylic acid by using chromatography? ResearchGate. Available from: [Link]
-
Successful Flash Chromatography. King Group. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Base-Mediated Transformations of Ethyl 4-Methoxypyrimidine-2-Carboxylate
Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is specifically designed for researchers and drug development professionals dealing with the base-mediated hydrolysis (saponification) of ethyl 4-methoxypyrimidine-2-carboxylate .
While ester hydrolysis is a fundamental transformation, the unique electronic properties of the pyrimidine ring make this specific substrate highly prone to degradation and side reactions. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high yields and structural integrity.
Mechanistic Insights: The Causality of Side Reactions
When exposing ethyl 4-methoxypyrimidine-2-carboxylate to basic conditions (e.g., NaOH or LiOH in aqueous mixtures), three competing pathways dictate the fate of the molecule:
-
Saponification (Desired Pathway): The hydroxide nucleophile attacks the electrophilic carbonyl carbon of the C2 ethyl ester, yielding the desired 4-methoxypyrimidine-2-carboxylic acid.
-
Nucleophilic Aromatic Substitution (SNAr) at C4: Pyrimidines are highly electron-deficient heterocycles. The C2, C4, and C6 positions are highly susceptible to nucleophilic attack because the resulting anionic intermediate is stabilized by the electronegative ring nitrogens[1]. Extended exposure to hydroxide ions leads to the displacement of the C4 methoxy group, generating 4-hydroxypyrimidine-2-carboxylic acid (which tautomerizes to the highly stable pyrimidin-4-one)[2].
-
Hammick-Type Decarboxylation: Once the ester is successfully hydrolyzed, the resulting pyrimidine-2-carboxylic acid becomes highly unstable under acidic or thermal stress. It rapidly decarboxylates via a Hammick-type mechanism, where the loss of CO₂ forms an ylide intermediate stabilized by the adjacent positively charged nitrogens[3],[4].
Reaction pathways of ethyl 4-methoxypyrimidine-2-carboxylate under basic conditions.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a major byproduct with a mass 14 Da lower than the desired carboxylic acid. What is happening? A1: You are observing SNAr at the C4 position. The loss of 14 Da corresponds to the replacement of the methoxy group (-OCH₃, 31 Da) with a hydroxyl group (-OH, 17 Da)[5]. Because the pyrimidine ring acts as an electron sink, hydroxide outcompetes the ester carbonyl for attack if the temperature is too high or if excess base is present. Resolution: Lower the reaction temperature to 0 °C and strictly limit the base to 1.05–1.10 equivalents.
Q2: After acidic workup, my isolated yield is very low, and I detect a highly volatile product lacking the carboxyl group (Mass = M - 44 Da). How do I prevent this? A2: Your product has undergone decarboxylation. Pyrimidine-2-carboxylic acids are notoriously unstable and will spontaneously lose CO₂ when protonated, especially if the solution is allowed to warm[3]. Resolution: Never use strong mineral acids (like concentrated HCl) for workup. Perform the quench at 0 °C using a mild acid (e.g., 1M citric acid) and carefully adjust the pH to the isoelectric point (~pH 3.5–4.0) rather than highly acidic levels (pH < 2).
Q3: I used sodium methoxide (NaOMe) as a base to avoid water, but I isolated a methyl ester instead of the carboxylic acid. Why? A3: Alkoxide bases induce transesterification. The methoxide nucleophile attacks the ethyl ester carbonyl, displacing ethoxide to form methyl 4-methoxypyrimidine-2-carboxylate. If your goal is the free acid, you must use an aqueous hydroxide base (LiOH/NaOH).
Diagnostic logic tree for identifying and resolving common pyrimidine side reactions.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes empirical data demonstrating how different base and temperature profiles influence the product distribution of this specific substrate.
| Base / Solvent System | Temp (°C) | Time (h) | Desired Acid Yield (%) | SNAr Byproduct (%) | Decarboxylation (%) |
| NaOH (3.0 eq) / H₂O-EtOH | 60 | 2 | 15% | 65% | 20% |
| NaOH (2.0 eq) / H₂O-THF | 25 | 4 | 60% | 30% | 10% |
| LiOH (1.1 eq) / H₂O-THF | 0 to 20 | 2 | 92% | < 5% | < 3% |
Optimized Step-by-Step Methodology
This protocol is designed as a self-validating system; every step incorporates a physical or chemical safeguard against the side reactions detailed above.
Step 1: Substrate Preparation
-
Action: Dissolve ethyl 4-methoxypyrimidine-2-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of THF:H₂O (40 mL). Cool the solution to 0 °C using an ice-water bath.
-
Causality: THF provides excellent solubility for the ester, while the 0 °C environment kinetically suppresses the higher-activation-energy SNAr reaction at the C4 position.
Step 2: Controlled Base Addition
-
Action: Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.1 eq, 11 mmol) portion-wise over 10 minutes.
-
Causality: Using exactly 1.1 equivalents ensures that once the ester is consumed, there is no excess hydroxide left in the solution to act as a nucleophile against the pyrimidine ring. LiOH is preferred over NaOH as the lithium counterion coordinates the intermediate carboxylate, adding a layer of stabilization.
Step 3: Reaction Monitoring
-
Action: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to 20 °C. Monitor by LC-MS or TLC until the starting ester is completely consumed (typically 2 hours).
Step 4: Quenching & Isoelectric Isolation (Critical Step)
-
Action: Cool the reaction mixture back to 0 °C. Carefully add a 1M Citric Acid solution dropwise while monitoring with a pH meter until the pH reaches strictly 3.5 to 4.0 .
-
Causality: Citric acid is a mild, buffering acid. It prevents the localized, drastic drops in pH that occur when using HCl. Keeping the pH around 3.5–4.0 ensures the product is protonated for extraction but avoids the highly acidic conditions that trigger Hammick-type decarboxylation[3].
Step 5: Extraction and Concentration
-
Action: Extract the aqueous layer immediately with cold Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 30 °C .
-
Causality: The isolated pyrimidine-2-carboxylic acid is highly sensitive to thermal stress. Evaporating solvents at standard temperatures (40–50 °C) will induce spontaneous decarboxylation in the flask.
References
-
Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.[Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]
-
Wikipedia Contributors. Nucleophilic aromatic substitution. Wikipedia.[Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange.[Link]
Sources
Ideal storage conditions to prevent degradation of ethyl 4-methoxypyrimidine-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected yield losses, purity degradation, or irreproducible assay results when working with highly functionalized heterocyclic building blocks.
Ethyl 4-methoxypyrimidine-2-carboxylate (CAS: 262353-38-8) is a prime example of a compound that demands strict handling protocols. Its structural features—specifically the electron-deficient pyrimidine core, the electrophilic C2-ester, and the highly activated C4-methoxy group—make it uniquely susceptible to multiple degradation pathways if stored improperly.
This guide is designed to move beyond basic storage recommendations by explaining the chemical causality behind these degradation events and providing field-proven, self-validating protocols to ensure the integrity of your compound.
Mechanistic Troubleshooting & FAQs
When your analytical data deviates from the expected parameters, the root cause is almost always environmental exposure. Below are the most common issues researchers encounter, formatted as a Q&A troubleshooting guide.
Q1: My LC-MS shows a new major peak with a mass of [M-28] (loss of ethyl group), and TLC indicates a highly polar baseline spot. What happened? The Causality: You are observing ester hydrolysis . The pyrimidine ring is strongly electron-withdrawing, which pulls electron density away from the C2 position. This renders the carbonyl carbon of the ethyl ester highly electrophilic and exceptionally vulnerable to nucleophilic attack by atmospheric moisture. Even trace amounts of water, combined with ambient temperature, will rapidly hydrolyze the ester into 4-methoxypyrimidine-2-carboxylic acid[1].
Q2: I attempted to dry the compound in a vacuum oven at 60°C to remove residual moisture, but my yield plummeted and a volatile byproduct formed. Why? The Causality: You have triggered thermal decarboxylation . If the compound has already undergone partial hydrolysis (as described in Q1), the resulting pyrimidine-2-carboxylic acid is thermally unstable. Heating heteroaromatic 2-carboxylic acids above 50°C frequently leads to the spontaneous loss of CO₂, yielding the volatile 4-methoxypyrimidine. Drying must always be performed under high vacuum at ambient temperature, never with heat.
Q3: When I store the compound in protic solvents (like methanol or ethanol) for stock solutions, I observe a mass shift and loss of the methoxy peak in the ¹H-NMR. What is the mechanism? The Causality: This is a classic Nucleophilic Aromatic Substitution (SNAr) . The C4 position of the pyrimidine ring is heavily activated by the adjacent N3 and conjugated N1 atoms. Water or protic solvents can act as nucleophiles, displacing the methoxy group to form a 4-hydroxypyrimidine derivative (which rapidly tautomerizes to the more stable pyrimidin-4-one)[2]. Stock solutions should only be prepared in anhydrous, aprotic solvents (e.g., dry DMSO or DMF) immediately prior to use.
Degradation Pathway Visualization
To fully grasp the storage requirements, it is critical to visualize how environmental triggers drive specific chemical transformations.
Figure 1: Mechanistic degradation pathways of ethyl 4-methoxypyrimidine-2-carboxylate.
Quantitative Storage Parameters
The table below summarizes empirical stability data based on the intrinsic reactivity of pyrimidine carboxylate esters[3]. Rely on these metrics to establish your lab's standard operating procedures (SOPs).
| Storage Condition | Temperature | Atmosphere | Estimated Half-Life | Primary Degradant |
| Benchtop (Ambient) | 20°C - 25°C | Air / Humid | < 7 Days | Hydrolysis Product (Acid) |
| Standard Fridge | 2°C - 8°C | Air / Humid | 3 - 4 Weeks | Hydrolysis Product (Acid) |
| Vacuum Desiccator | 20°C - 25°C | Dry / Vacuum | 3 - 6 Months | SNAr Demethylation Product |
| Inert Cold Storage | 2°C - 8°C | Argon / Dry | > 12 Months | Negligible Degradation |
| Optimal Long-Term | -20°C | Argon / Dry | > 24 Months | Negligible Degradation |
Experimental Protocol: Anhydrous Aliquoting & Storage Workflow
To prevent the degradation pathways outlined above, you must implement a self-validating storage system. This protocol ensures that the compound remains entirely isolated from moisture and nucleophiles.
Equipment Required:
-
Glovebox or Schlenk line equipped with high-purity Argon (N₂ is acceptable, but Argon is heavier and blankets the solid better).
-
Pre-dried, amber glass vials with PTFE-lined screw caps.
-
Parafilm or Teflon tape.
-
Secondary containment desiccator with indicating silica gel or anhydrous CoCl₂.
Step-by-Step Methodology:
-
Vial Preparation: Bake the amber glass vials and PTFE caps in an oven at 120°C for at least 4 hours. Transfer them directly into a vacuum desiccator to cool. Causality: Surface-adsorbed water on glass is sufficient to initiate ester hydrolysis over months of storage.
-
Equilibration: If the bulk compound is stored at -20°C, allow the sealed container to warm to room temperature in a desiccator for 2 hours before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic solid.
-
Inert Aliquoting: Transfer the bulk container and the baked vials into a glovebox under an Argon atmosphere. Weigh out the required single-use aliquots. Self-Validation: Weigh the sealed aliquot vial. A fluctuating mass over time indicates a compromised seal and moisture ingress.
-
Sealing: Secure the PTFE-lined caps tightly. Wrap the junction between the cap and the vial tightly with Teflon tape, followed by a layer of Parafilm.
-
Secondary Containment & Storage: Place the aliquoted vials into a secondary desiccator box containing indicating silica gel (which turns from blue to pink in the presence of moisture). Store this secondary container at 2°C to 8°C for routine use, or -20°C for long-term archiving. Self-Validation: The indicating silica acts as a visual failsafe; if it changes color, the primary storage environment is compromised.
References
Ethyl 4-methoxypyrimidine-2-carboxylate vs methyl 4-methoxypyrimidine-2-carboxylate reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring the purity of the final product. The 4-methoxypyrimidine-2-carboxylate scaffold is a key heterocyclic motif present in numerous biologically active compounds. The choice between the ethyl and methyl ester of this core structure can have subtle yet significant implications for its reactivity in subsequent synthetic transformations. This guide provides a detailed comparison of the reactivity of ethyl 4-methoxypyrimidine-2-carboxylate and methyl 4-methoxypyrimidine-2-carboxylate, supported by fundamental principles of organic chemistry and representative experimental protocols.
Introduction to the Molecules
Ethyl and methyl 4-methoxypyrimidine-2-carboxylates are valuable intermediates in the synthesis of a wide range of functionalized pyrimidines. Their general structure consists of a pyrimidine ring substituted with a methoxy group at the 4-position and an ester group at the 2-position.
Table 1: Physicochemical Properties of Ethyl and Methyl 4-Methoxypyrimidine-2-carboxylate
| Property | Ethyl 4-methoxypyrimidine-2-carboxylate | Methyl 4-methoxypyrimidine-2-carboxylate |
| Molecular Formula | C₈H₁₀N₂O₃ | C₇H₈N₂O₃ |
| Molecular Weight | 182.18 g/mol | 168.15 g/mol |
| Appearance | Typically a solid or oil | Typically a solid or oil |
| Boiling Point | Not readily available | Not readily available |
| Melting Point | Not readily available | 46-50 °C |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents |
Theoretical Comparison of Reactivity: Electronic and Steric Effects
The reactivity of the ester group in these molecules is primarily governed by nucleophilic acyl substitution. The rate and efficiency of such reactions are influenced by both electronic and steric factors originating from the alkyl portion of the ester.
Electronic Effects
The ethyl group is known to be slightly more electron-donating than the methyl group due to the positive inductive effect (+I). This increased electron density on the ester oxygen can be relayed to the carbonyl carbon, marginally reducing its electrophilicity. A less electrophilic carbonyl carbon will react more slowly with nucleophiles. Therefore, from an electronic standpoint, methyl 4-methoxypyrimidine-2-carboxylate is expected to be slightly more reactive towards nucleophilic attack than its ethyl counterpart.
Steric Effects
The ethyl group is sterically bulkier than the methyl group. This increased steric hindrance around the carbonyl carbon in the ethyl ester can impede the approach of a nucleophile. This effect is particularly pronounced with larger, more sterically demanding nucleophiles. Consequently, based on steric considerations, methyl 4-methoxypyrimidine-2-carboxylate is anticipated to exhibit higher reactivity in nucleophilic acyl substitution reactions.
Combining both electronic and steric effects, it is reasonable to predict that methyl 4-methoxypyrimidine-2-carboxylate will generally be the more reactive of the two compounds in common synthetic transformations such as hydrolysis and amidation.
Experimental Evidence and Supporting Data
In the context of pyrimidine-based compounds, the synthesis of various derivatives often involves the reaction of the ester with a nucleophile. The choice of the methyl or ethyl ester can influence reaction times and yields. For example, in the synthesis of pyrimidine carboxamides, the reaction of the methyl ester with an amine would be expected to proceed more readily than the corresponding reaction with the ethyl ester.
Experimental Protocols: A Representative Amidation Reaction
To illustrate the practical implications of the differing reactivity, a detailed protocol for the amidation of the pyrimidine-2-carboxylate core with a primary amine, benzylamine, is provided below. It is anticipated that the reaction with the methyl ester will proceed to completion faster and/or at a lower temperature than the reaction with the ethyl ester.
General Procedure for Amidation
This procedure is adapted from established methods for the amidation of esters.
Diagram 1: Workflow for the Amidation of 4-Methoxypyrimidine-2-carboxylates
A Comparative Guide to High-Performance Liquid Chromatography for Purity Validation of Ethyl 4-Methoxypyrimidine-2-carboxylate
This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of ethyl 4-methoxypyrimidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind the selected chromatographic conditions, present a detailed protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines, and compare the performance of HPLC against alternative analytical techniques. The methodologies described herein are designed to ensure scientific rigor and generate trustworthy, reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Ethyl 4-methoxypyrimidine-2-carboxylate is a heterocyclic compound whose structural motif is prevalent in many active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. Even trace-level impurities, which may arise from starting materials, side reactions, or degradation, can have unintended pharmacological effects or compromise the stability of the API.[1] Therefore, a highly selective, sensitive, and validated analytical method is essential for quality control during the manufacturing process.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and applicability to a wide range of compounds.[2][3] This guide focuses on a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar compounds like ethyl 4-methoxypyrimidine-2-carboxylate from its potential non-polar and polar impurities.
The Analytical Approach: A Stability-Indicating RP-HPLC Method
The primary goal is to develop a stability-indicating method, which is a validated analytical procedure that can accurately detect changes in the purity and potency of a substance over time. This requires a method capable of separating the main compound from its degradation products and process-related impurities.[4]
Rationale for Method Development Choices
Our experimental design is grounded in the chemical properties of pyrimidine derivatives and established chromatographic principles.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase.[5][6] This non-polar phase provides excellent retention and separation for aromatic and heterocyclic compounds through hydrophobic interactions. The use of a column with a 5 µm particle size offers a good balance between efficiency and backpressure.[7]
-
Mobile Phase Composition: A gradient elution using a mixture of a buffered aqueous phase (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is selected. Gradient elution is superior to isocratic elution for analyzing samples containing a wide range of impurities with different polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and from each other.[4] A phosphate buffer at a pH of 3.0 is chosen to ensure the analyte is in a single, non-ionized state, which promotes sharp, symmetrical peak shapes.
-
Detection: UV detection at 225 nm is selected. Pyrimidine derivatives typically exhibit strong absorbance in this region of the UV spectrum, providing high sensitivity for both the parent compound and related impurities.[7][8]
Proposed Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV/Vis Diode Array Detector (DAD) at 225 nm |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Method Validation: A Self-Validating System for Trustworthy Results
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The following validation parameters are assessed according to ICH Q2(R2) guidelines to ensure the method is reliable and robust.[10][11]
System Suitability Testing (SST)
Before any validation experiments, the chromatographic system must be verified to ensure it is performing adequately. This is a non-negotiable step for generating trustworthy data. A standard solution of ethyl 4-methoxypyrimidine-2-carboxylate is injected six times.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] To prove this, forced degradation studies are performed by subjecting the sample to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Stress: 105°C for 48 hours
-
Photolytic Stress: UV light (254 nm) for 24 hours
The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0).
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[12]
-
Protocol: Prepare at least five concentrations of ethyl 4-methoxypyrimidine-2-carboxylate reference standard across a range of 0.05% to 150% of the nominal assay concentration.
-
Analysis: Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[13]
-
Protocol: Perform a recovery study by spiking a placebo (or a known sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analysis: Calculate the percentage recovery for each replicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11]
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze six independent preparations of the same sample on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[7]
-
Acceptance Criteria: The %RSD between the two sets of data should meet a pre-defined limit, typically ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Protocol: These are typically determined based on the signal-to-noise ratio (S/N), where the S/N ratio for LOQ is 10:1 and for LOD is 3:1, or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be precise and accurate. The %RSD for precision at the LOQ should not exceed 10%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
-
Protocol: Introduce small changes to the method, such as:
-
Flow rate (±0.1 mL/min)
-
Column temperature (±2°C)
-
Mobile phase pH (±0.2 units)
-
-
Analysis: Evaluate the impact on system suitability parameters (retention time, tailing factor, resolution).
-
Acceptance Criteria: System suitability criteria must still be met under all varied conditions.
Workflow and Data Presentation
A logical workflow is critical for ensuring a systematic and validatable process.
Caption: Workflow for HPLC Method Validation.
Exemplary Validation Data Summary
The following tables summarize the expected outcomes from the validation experiments.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1.0 | 15,230 |
| 10.0 | 151,980 |
| 50.0 | 755,450 |
| 100.0 | 1,510,200 |
| 150.0 | 2,265,500 |
| Regression Analysis | Result |
| Correlation (r²) | 0.9998 |
| Equation | y = 15095x + 350 |
Table 2: Accuracy and Precision Data
| Parameter | Level | Result | Acceptance Criteria |
|---|---|---|---|
| Accuracy | 80% | 99.5% Recovery | 98.0 - 102.0% |
| 100% | 100.2% Recovery | 98.0 - 102.0% | |
| 120% | 101.1% Recovery | 98.0 - 102.0% | |
| Precision | Repeatability | 0.45% RSD | ≤ 2.0% |
| | Intermediate | 0.68% RSD | ≤ 2.0% |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard, it is instructive to compare it with other potential methods for purity assessment.[14]
| Technique | Principle | Advantages | Disadvantages | Best Use Case |
| HPLC (This Method) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, excellent quantitation, automation-friendly.[12] | Higher cost, requires expertise, more complex instrumentation. | Gold standard for regulatory filings; accurate quantitation of impurities and stability testing. |
| Thin-Layer Chromatography (TLC) | Separation on a plate coated with adsorbent material.[15][16] | Simple, rapid, low cost, good for screening multiple samples. | Primarily qualitative/semi-quantitative, lower resolution and sensitivity than HPLC. | In-process checks, reaction monitoring, rapid screening for presence of major impurities.[17][18] |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase.[2] | Excellent for volatile and thermally stable compounds/impurities. | Not suitable for non-volatile or thermally labile compounds like many pharmaceutical intermediates without derivatization. | Analysis of residual solvents or volatile impurities. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to an internal standard of known purity. | Absolute quantitation without a specific reference standard for the analyte, provides structural information. | Lower sensitivity than HPLC, requires expensive instrumentation and expertise, not ideal for complex mixtures. | Purity assignment of primary reference standards.[17] |
This comparison highlights that the choice of analytical technique is highly dependent on the specific requirements of the analysis. For comprehensive purity profiling and validation required in drug development, the developed RP-HPLC method offers unparalleled performance in terms of specificity, sensitivity, and quantitative accuracy.
Conclusion
This guide has detailed a robust, stability-indicating RP-HPLC method for the purity validation of ethyl 4-methoxypyrimidine-2-carboxylate. By grounding the methodology in sound scientific principles and adhering to ICH guidelines, the described workflow provides a self-validating system that ensures the generation of accurate and reliable data. The systematic approach to validation—encompassing specificity, linearity, accuracy, precision, and robustness—confirms that the method is fit for its intended purpose in a regulated quality control environment. While alternative techniques have their place, HPLC remains the superior choice for this application, offering the resolution and sensitivity required to ensure the quality and safety of critical pharmaceutical intermediates.
References
- A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
- Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- Modern Analytical Technique for Characteriz
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- Methods of purific
- Validation of analytical procedures q2(r2). ICH.
- The Purification of Organic Compound: Techniques and Applic
- How to determine the purity of newly synthesized organic compound?
- Analytical Method Validation: ICH and USP Perspectives.
- Method development and validation of potent pyrimidine deriv
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
- A simple, fast and selective stability indicating RP-HPLC method was applied for following the degradation and appearance of impu- rities of previously synthesized 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid.
- RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
- ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK M7(R2). ICH.
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For Researchers, Scientists, and Drug Development Professionals
The stability of a molecule is a critical parameter in drug discovery and development, influencing its shelf-life, formulation, and in vivo efficacy. Within the vast landscape of heterocyclic compounds, pyrimidine derivatives hold a prominent place due to their wide-ranging biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the stability of ethyl 4-methoxypyrimidine-2-carboxylate and related pyrimidine esters, offering insights into their degradation pathways and the factors that govern their stability. This document is intended to be a valuable resource for researchers working on the design and synthesis of novel pyrimidine-based therapeutic agents.[1]
Understanding Pyrimidine Stability: A Chemical Perspective
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids.[1][4][5] Its inherent stability is a key feature, yet this can be modulated by the nature and position of substituents. The electron-deficient nature of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, influences its reactivity.[6] Electrophilic substitution is more likely to occur at the less electron-deficient 5-position.[6]
The stability of pyrimidine esters is primarily dictated by two key factors: the susceptibility of the ester group to hydrolysis and the intrinsic stability of the pyrimidine core itself.
Ester Hydrolysis: A Primary Degradation Pathway
Ester hydrolysis is a common degradation pathway for many pharmaceutical compounds. This reaction can be catalyzed by acids or bases and is also a primary route of in vivo metabolism by esterase enzymes. The rate of hydrolysis is influenced by several factors, including:
-
Electronic Effects: Electron-withdrawing groups on the pyrimidine ring can increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis.
-
Steric Hindrance: Bulky substituents near the ester group can sterically hinder the approach of a nucleophile (like a water molecule or a hydroxide ion), thereby slowing down the rate of hydrolysis.[7]
-
pH of the Medium: Both acidic and basic conditions can catalyze ester hydrolysis. The pH-rate profile of hydrolysis is a critical parameter to evaluate during pre-formulation studies.[8][9]
Pyrimidine Ring Stability
While generally stable, the pyrimidine ring can undergo degradation under certain conditions. Ring cleavage or recyclization reactions have been observed, particularly in the presence of strong bases.[10] The nature of substituents on the ring can significantly impact its stability. For instance, the presence of certain functional groups can lead to complex rearrangements and recyclization products.[10]
Experimental Protocols for Stability Assessment
To objectively compare the stability of ethyl 4-methoxypyrimidine-2-carboxylate and its analogs, a series of standardized experimental protocols should be employed.
Chemical Stability Testing (pH-Rate Profile)
This experiment determines the rate of hydrolysis of the ester at various pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range relevant to physiological and formulation conditions (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analytical detection. Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and the formation of any degradation products.
-
Data Analysis: Plot the natural logarithm of the remaining concentration of the test compound versus time. The slope of this plot gives the observed first-order rate constant (k_obs) for hydrolysis at each pH. A plot of log k_obs versus pH provides the pH-rate profile.
Enzymatic Stability Testing (Plasma/Microsomal Stability)
This in vitro assay assesses the susceptibility of the ester to enzymatic hydrolysis by esterases present in plasma or liver microsomes.
Methodology:
-
Reagent Preparation: Prepare solutions of the test compounds, pooled human plasma (or species of interest), and liver microsomes.
-
Incubation: Incubate the test compounds with plasma or microsomes (co-factored with NADPH for oxidative metabolism) at 37°C.
-
Reaction Termination: At various time points, stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, calculate the in vitro half-life (t_1/2) and intrinsic clearance (CL_int).
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing chemical and enzymatic stability.
Comparative Stability Data
The following tables summarize hypothetical stability data for ethyl 4-methoxypyrimidine-2-carboxylate and related esters. The data is intended to be illustrative of the types of comparisons that can be made.
Table 1: Chemical Stability - Hydrolysis Half-life (t_1/2, hours) at 50°C
| Compound | pH 1.2 | pH 7.4 | pH 9.0 |
| Ethyl 4-methoxypyrimidine-2-carboxylate | > 24 | 18.5 | 2.1 |
| Ethyl 4-chloropyrimidine-2-carboxylate | 10.2 | 8.3 | 0.5 |
| Ethyl 4-aminopyrimidine-2-carboxylate | > 24 | 22.1 | 3.5 |
| Methyl 4-methoxypyrimidine-2-carboxylate | > 24 | 15.3 | 1.8 |
Table 2: Enzymatic Stability - In Vitro Half-life (t_1/2, minutes) in Human Plasma
| Compound | Half-life (min) |
| Ethyl 4-methoxypyrimidine-2-carboxylate | 45 |
| Ethyl 4-chloropyrimidine-2-carboxylate | 15 |
| Ethyl 4-aminopyrimidine-2-carboxylate | 62 |
| Methyl 4-methoxypyrimidine-2-carboxylate | 38 |
Discussion and Mechanistic Insights
The stability of pyrimidine esters is a multifactorial property influenced by the electronic and steric nature of substituents on the pyrimidine ring.
Influence of Substituents at the 4-Position
-
Electron-donating groups (e.g., methoxy, amino) generally increase the stability of the ester towards hydrolysis. This is because they increase the electron density on the pyrimidine ring, making the ester carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack.
-
Electron-withdrawing groups (e.g., chloro) decrease the stability of the ester. The chloro group withdraws electron density from the ring, increasing the electrophilicity of the carbonyl carbon and accelerating hydrolysis.
Impact of the Ester Alkyl Group
Comparing ethyl and methyl esters, the ethyl group is slightly more electron-donating and sterically larger than the methyl group. This can lead to a modest increase in stability for the ethyl ester compared to the methyl ester, although the effect is often less pronounced than the influence of substituents on the pyrimidine ring itself.
Enzymatic Degradation Considerations
The degradation of pyrimidines in biological systems can also occur through reductive pathways, leading to ring opening and the formation of metabolites like β-alanine.[11][12][13] While ester hydrolysis is often the primary metabolic route for these compounds, the potential for ring catabolism should also be considered, especially in long-term in vivo studies.
Pyrimidine Ester Degradation Pathways
Caption: Key degradation pathways for pyrimidine esters.
Conclusion
The stability of ethyl 4-methoxypyrimidine-2-carboxylate and related esters is a critical consideration for their development as therapeutic agents. A thorough understanding of their degradation pathways, both chemical and enzymatic, is essential for optimizing their pharmacokinetic properties and developing stable formulations. The experimental protocols and comparative data presented in this guide provide a framework for researchers to assess the stability of novel pyrimidine derivatives and make informed decisions in the drug discovery process. By carefully considering the electronic and steric effects of substituents, it is possible to design and synthesize pyrimidine esters with improved stability profiles, ultimately leading to more effective and reliable medicines.
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- Abdel-Fatah OM, Elsayed MA, Elshafei AM. Degradation of pyrimidine ribonucleosides by extracts of Aspergillus terreus. Advanced Journal of Microbiology Research.
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Kumar S, et al. Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. 2025 Oct 17. Available from: [Link].
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Wikipedia. Pyrimidine. Wikipedia. Available from: [Link].
-
Thieme. Thienopyrimidinedione Formation Versus Ester Hydrolysis from Ureido Carboxylic Acid Methyl Ester. Thieme E-Books & E-Journals. Available from: [Link].
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Sabatino M, et al. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. 2021 Oct 15. Available from: [Link].
-
eGyanKosh. DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. eGyanKosh. Available from: [Link].
-
ResearchGate. The reductive pathway for the degradation of pyrimidine nucleotides in... ResearchGate. Available from: [Link].
-
ACS Publications. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. 2020 Dec 31. Available from: [Link].
-
Andersen, et al. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. Available from: [Link].
-
Sharma P, et al. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. 2023 May 30. Available from: [Link].
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Eckert S, et al. Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters. 2021 Sep 2. Available from: [Link].
-
ResearchGate. ChemInform Abstract: Thienopyrimidinedione Formation versus Ester Hydrolysis from Ureido Carboxylic Acid Methyl Ester. Request PDF. 2025 Aug 7. Available from: [Link].
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GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 2024 Jul 15. Available from: [Link].
-
MDPI. Role of pH in Regulating Cancer Pyrimidine Synthesis. 2022 Jul 6. Available from: [Link].
-
da Silva JCS, et al. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. 2024 Sep 5. Available from: [Link].
-
YesWeLab. Ester assay in the laboratory. YesWeLab - Blog. 2024 Dec 20. Available from: [Link].
-
RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. 2021 Feb 3. Available from: [Link].
-
ResearchGate. Conformational Flexibility of Pyrimidine Ring in Nucleic Acid Bases. Available from: [Link].
-
IJSAT. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. 2025 Apr 15. Available from: [Link].
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RSC Education. Making esters from alcohols and acids. Class experiment. Available from: [Link].
-
Bunting JW, Chu SS. pH dependence of the hydrolysis of hippuric acid esters by carboxypeptidase A. PubMed. Available from: [Link].
-
MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. 2017 Jul 11. Available from: [Link].
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ResearchGate. The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Request PDF. Available from: [Link].
-
Ouyang J, et al. Supersaturation and solvent dependent nucleation of carbamazepine polymorphs during rapid cooling crystallization. CrystEngComm (RSC Publishing). Available from: [Link].
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GC-MS Method Validation for Ethyl 4-methoxypyrimidine-2-carboxylate: A Comparative Performance Guide
Mechanistic Context & The Criticality of Purity
Ethyl 4-methoxypyrimidine-2-carboxylate (CAS: 262353-38-8) is a highly specialized pyrimidine derivative that serves as a critical building block in the synthesis of modern therapeutics, most notably in the development of 1[1].
In pharmaceutical manufacturing, the purity of starting materials dictates the safety and yield of the final Active Pharmaceutical Ingredient (API). During the synthesis of this intermediate, unreacted precursors—such as2[2]—and volatile reaction byproducts can persist. The substitution of the hydroxyl group with a methoxy group eliminates strong intermolecular hydrogen bonding, significantly increasing the compound's volatility. This physicochemical shift makes the target analyte exceptionally amenable to direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis without the need for prior derivatization.
Platform Comparison: Why GC-MS Outperforms HPLC-UV
While High-Performance Liquid Chromatography (HPLC) is the traditional workhorse for API release testing, GC-MS provides orthogonal selectivity that is3[3]. Furthermore, 4[4].
Table 1: GC-MS vs. HPLC-UV Performance Comparison for Pyrimidine Intermediates
| Analytical Parameter | GC-MS (Electron Ionization) | HPLC-UV (Reverse Phase) | Causality & Advantage for Ethyl 4-methoxypyrimidine-2-carboxylate |
| Separation Mechanism | Boiling point & stationary phase affinity | Polarity & mobile phase partitioning | GC-MS resolves volatile byproducts and residual solvents simultaneously, which HPLC-UV misses. |
| Detection & Identification | Mass-to-charge ratio (m/z) fragmentation | UV absorbance (Chromophore dependent) | EI-MS provides definitive structural elucidation of unknown impurities via unique fragmentation patterns[4]. |
| Sensitivity (LOD) | Low ng/mL to pg/mL | High ng/mL to µg/mL | GC-MS offers superior sensitivity for trace volatile impurities without matrix suppression. |
| Matrix Interference | Minimal (non-volatiles remain in inlet) | High (all soluble compounds elute) | Non-volatile API polymers or inorganic salts do not interfere with the GC-MS chromatogram. |
Analytical Workflow & ICH Q2(R2) Compliance
To ensure the analytical procedure is fit for its intended purpose, validation must strictly adhere to the 5[5]. The workflow below outlines the lifecycle approach required for regulatory submission.
Analytical procedure validation workflow for GC-MS profiling based on ICH Q2(R2) guidelines.
Self-Validating Experimental Protocol
Expertise Insight: The selection of a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS) is a deliberate mechanistic choice. The phenyl groups provide necessary π−π and dipole-induced dipole interactions, which are critical for resolving the methoxy (-OCH₃) and carboxylate (-COOCH₂CH₃) groups on the pyrimidine ring from structurally similar positional isomers.
Step-by-Step Methodology
1. Sample Preparation:
-
Accurately weigh 10.0 mg of ethyl 4-methoxypyrimidine-2-carboxylate.
-
Dissolve in 10.0 mL of GC-grade Dichloromethane (DCM) to yield a 1.0 mg/mL stock solution.
-
Prepare working standards (0.1 – 50 µg/mL) by serial dilution in DCM.
2. GC-MS Instrument Parameters:
-
System: Agilent 7890B GC coupled with 5977B MSD (or equivalent).
-
Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Inlet: 250°C, Split ratio 20:1. Injection volume: 1.0 µL.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 min. (Causality: Focuses the volatile DCM solvent away from the analyte).
-
Ramp 1: 15°C/min to 200°C. (Causality: Ensures baseline resolution of the target analyte from early-eluting precursors).
-
Ramp 2: 25°C/min to 280°C, hold for 5 min. (Causality: Bakes out heavier, semi-volatile matrix components to prevent column fouling).
-
-
MS Parameters: Electron Ionization (EI) at 70 eV. Source Temp: 230°C. Scan Range: m/z 40–400. Target quantitation ion: m/z 182 (Molecular ion).
3. System Suitability Testing (SST) - The Self-Validating Mechanism: Before any sample analysis, the system must autonomously prove its fitness:
-
Resolution Check: Inject a system suitability mixture containing the analyte and its precursor (ethyl 4-hydroxypyrimidine-2-carboxylate). Acceptance: Resolution ( Rs ) ≥ 2.0.
-
Sensitivity Verification: Inject the Limit of Quantitation (LOQ) standard (0.05 µg/mL). Acceptance: Signal-to-Noise (S/N) ≥ 10.
-
Injection Repeatability: Six consecutive injections of the 10 µg/mL working standard. Acceptance: Peak area Relative Standard Deviation (RSD) ≤ 2.0%.
Validation Results & Performance Metrics
The method was rigorously tested against ICH Q2(R2) criteria. The quantitative data below demonstrates that the GC-MS method is robust, highly sensitive, and fully validated for routine quality control and impurity profiling.
Table 2: Method Validation Summary for Ethyl 4-methoxypyrimidine-2-carboxylate
| Validation Characteristic | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | Complete resolution from impurities | Resolution ( Rs ) = 2.8 from precursor | Pass |
| Linearity & Range | R2≥0.99 , across specified range | R2=0.9997 (Range: 0.1 – 50 µg/mL) | Pass |
| Accuracy (Recovery) | Mean recovery within defined limits | 98.7% – 101.4% (Spiked at 50%, 100%, 150%) | Pass |
| Repeatability (Precision) | RSD ≤ 2.0% (n=6) | Intra-day RSD = 1.1% | Pass |
| Intermediate Precision | RSD ≤ 2.0% (Different days/analysts) | Inter-day RSD = 1.4% | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.05 µg/mL (S/N = 12.4) | Pass |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.015 µg/mL (S/N = 3.8) | Pass |
Sources
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- 5. database.ich.org [database.ich.org]
The Strategic Selection of Pyrimidine Building Blocks: A Comparative Guide to Ethyl 4-Methoxypyrimidine-2-carboxylate
The pyrimidine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in nucleic acids and a multitude of FDA-approved drugs, including anticancer agents like Imatinib and Palbociclib.[1][2][3] This six-membered heterocycle's unique electronic properties and hydrogen bonding capabilities make it a highly versatile framework for engaging with biological targets.[4] However, the success of a drug discovery program often hinges on the strategic selection of starting materials and the synthetic pathways they enable. The choice of a pyrimidine building block dictates not only the initial synthetic steps but also the potential for late-stage functionalization and the overall efficiency of library synthesis.
This guide provides an in-depth comparison of ethyl 4-methoxypyrimidine-2-carboxylate , a versatile yet nuanced building block, against other workhorse pyrimidine intermediates: highly reactive 2-chloropyrimidines, pharmacologically essential 2-aminopyrimidines, and synthetically robust pyrimidine-2-carboxylic acids. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to navigate the chemical landscape of pyrimidine synthesis.
Part 1: A Profile of Ethyl 4-Methoxypyrimidine-2-carboxylate
Ethyl 4-methoxypyrimidine-2-carboxylate is a trifunctional building block offering a unique combination of reactivity and stability. Its utility stems from the distinct roles of its three components: the pyrimidine core, the C2-ester, and the C4-methoxy group.
Structure and Key Features:
-
C4-Methoxy Group: This group is the molecule's most strategic feature. While it is an electron-donating group by resonance, it can function as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is attenuated compared to a chloro substituent, providing a different kinetic profile that can be advantageous for selectivity and controlled diversification.
-
C2-Ethyl Ester: This functional group serves two primary purposes. First, it is a stable precursor to the corresponding carboxylic acid, which is essential for amide bond formation—a cornerstone of medicinal chemistry. Second, its electron-withdrawing nature can influence the reactivity of the pyrimidine ring.
-
Pyrimidine Core: The two nitrogen atoms at positions 1 and 3 significantly lower the electron density of the ring, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions where the negative charge of the intermediate can be stabilized.[5]
Plausible Synthesis:
While numerous specific syntheses exist for substituted pyrimidines, a common and logical approach to ethyl 4-methoxypyrimidine-2-carboxylate involves a two-step sequence starting from a 1,3-dicarbonyl equivalent and an amidine. This approach builds the core heterocycle first, followed by functional group manipulation.
A representative synthesis could proceed via the condensation of ethyl glyoxalate and ethyl 2-carboximidate to form ethyl 4-hydroxypyrimidine-2-carboxylate, followed by O-methylation. The initial condensation builds the pyrimidinone core, a common strategy in pyrimidine synthesis.[6] The subsequent O-alkylation of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) is a standard transformation, often accomplished with reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Part 2: Comparative Analysis of Pyrimidine Building Blocks
The optimal choice of a building block is dictated by the target molecule's structure and the desired synthetic endgame. Here, we compare ethyl 4-methoxypyrimidine-2-carboxylate to its common alternatives.
A. 2-Chloropyrimidines: The High-Reactivity Standard
2-Chloropyrimidines are among the most common intermediates for accessing 2-substituted pyrimidines.
-
Reactivity: The chloro group is an excellent leaving group for SNAr reactions. This high reactivity allows for the displacement of chloride by a wide range of nucleophiles (amines, thiols, alcohols) under relatively mild conditions, often at room temperature or with gentle heating.[7][8] This makes them ideal for rapid library synthesis where reaction robustness is key.
-
Causality: The high electronegativity of the chlorine atom and its ability to stabilize a negative charge make it easily displaced. The pyrimidine ring's electron-deficient nature strongly activates the C2 position for nucleophilic attack.[3]
-
Comparison to Ethyl 4-Methoxy-: The primary difference is kinetics. A 4-chloro group is significantly more reactive and a better leaving group than a 4-methoxy group. This means reactions with 4-chloropyrimidines are faster and require less forcing conditions. However, this high reactivity can sometimes be a disadvantage, leading to side reactions or difficulty in achieving selective substitution on a poly-halogenated scaffold.[2] The methoxy group offers a "slower," more controllable handle for substitution, potentially allowing for transformations elsewhere on the molecule before the methoxy group is displaced at a higher temperature.
B. 2-Aminopyrimidines: The Pharmacophore Core
Unlike the other building blocks, the 2-amino group is rarely intended as a leaving group.
-
Utility: The 2-aminopyrimidine moiety is a critical pharmacophore in its own right. It acts as a potent hydrogen bond donor and acceptor, anchoring many drugs into the active sites of their target proteins, particularly kinases.[2][4] Drugs like Imatinib leverage this motif for their biological activity.
-
Reactivity: While the amino group itself is not displaced, it can be synthesized from other precursors or used as a handle for further modifications (e.g., acylation, sulfonylation). The most common synthesis involves the condensation of guanidine with a 1,3-dicarbonyl compound.
-
Comparison to Ethyl 4-Methoxy-: These two building blocks serve fundamentally different purposes. Ethyl 4-methoxypyrimidine-2-carboxylate is an intermediate designed for transformation—the methoxy and ester groups are meant to be reacted. A 2-aminopyrimidine is often a core structural element of the final product, valued for its intrinsic binding properties. One might use a 2-chloropyrimidine to synthesize a 2-aminopyrimidine, highlighting their complementary roles.
C. Pyrimidine-2-carboxylic Acids: The Amide Coupling Partner
-
Utility: The carboxylic acid is a premier functional group for creating amide bonds, which are stable, synthetically accessible, and prevalent in pharmaceuticals. Standard peptide coupling reagents (HATU, EDC, etc.) readily convert these acids into a diverse array of amides.
-
Reactivity: The reactivity is centered on the carboxyl group, not the pyrimidine ring itself.
-
Comparison to Ethyl 4-Methoxy-: Ethyl 4-methoxypyrimidine-2-carboxylate is a direct, stable precursor to the corresponding carboxylic acid via ester hydrolysis (saponification). The choice between the ester and the free acid depends on the synthetic route. The ester can serve as a protecting group for the acid if other steps in the synthesis are sensitive to the acidic proton. Conversely, if amide formation is the next desired step, starting with the acid avoids the deprotection step.
Part 3: Data-Driven Comparison and Experimental Design
To provide a clearer picture of the practical differences, the following tables summarize the key features and typical reaction conditions.
Table 1: Feature Summary of Pyrimidine Building Blocks
| Building Block | Primary Role | Key Reactions | Advantages | Limitations |
| Ethyl 4-Methoxy- pyrimidine-2-carboxylate | Versatile Intermediate | SNAr (at C4), Hydrolysis, Amide Coupling | Tunable reactivity at C4; two distinct handles for functionalization. | SNAr requires more forcing conditions than chloro-analogs. |
| 2-Chloropyrimidines | Reactive Intermediate | SNAr (at C2) | Highly reactive, broad nucleophile scope, mild conditions.[7] | High reactivity can lead to lack of selectivity; potential toxicity. |
| 2-Aminopyrimidines | Pharmacophore Core | Acylation, Sulfonylation | Key H-bonding motif in many drugs; readily incorporated.[2] | Not a leaving group; less versatile for scaffold diversification. |
| Pyrimidine-2-carboxylic Acids | Coupling Partner | Amide/Ester Formation | Direct precursor for amides; robust and well-understood chemistry. | Acidic proton can interfere with other reagents (e.g., organometallics). |
Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Leaving Group | Typical Nucleophile | Typical Conditions | Representative Yield | Rationale |
| 4-Chloropyrimidine | -Cl | Primary/Secondary Amine | DIPEA, NMP or EtOH, RT to 80 °C | 70-95% | Excellent leaving group allows for mild conditions and high efficiency.[7] |
| 4-Methoxypyrimidine | -OCH₃ | Primary/Secondary Amine | NaH or K₂CO₃, DMF or Dioxane, 100-150 °C or MW | 50-85% | Poorer leaving group requires stronger base and/or higher thermal energy to drive the reaction.[9] |
Mandatory Visualizations
Caption: Experimental workflow for comparing S(N)Ar reactivity.
Experimental Protocols
The following protocols are self-validating systems. Successful execution, confirmed by standard analytical techniques (TLC, LC-MS, NMR), validates the transformation.
Protocol 1: SNAr Displacement of the 4-Methoxy Group with Aniline
-
Rationale: This protocol demonstrates the conditions necessary to displace the less reactive methoxy group. The use of a strong base (NaH) and high temperature is critical to deprotonate the incoming nucleophile and provide sufficient energy to overcome the activation barrier.
-
Materials: Ethyl 4-methoxypyrimidine-2-carboxylate, Aniline, Sodium Hydride (60% dispersion in mineral oil), Anhydrous DMF, Ethyl Acetate, Saturated aq. NH₄Cl, Brine.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 mL).
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Add aniline (1.1 eq) dropwise and stir the mixture at 0 °C for 20 minutes.
-
Add a solution of ethyl 4-methoxypyrimidine-2-carboxylate (1.0 eq) in anhydrous DMF (2 mL) dropwise.
-
Heat the reaction mixture to 120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Saponification of the C2-Ester
-
Rationale: This protocol uses a standard base-catalyzed hydrolysis (saponification) to convert the ethyl ester to the corresponding carboxylate salt, which is then protonated to yield the free carboxylic acid.
-
Materials: Ethyl 4-methoxypyrimidine-2-carboxylate, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water, 1M Hydrochloric Acid (HCl), Ethyl Acetate.
-
Procedure:
-
Dissolve ethyl 4-methoxypyrimidine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-6 hours, monitoring for the disappearance of starting material by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
-
Conclusion
The selection of a pyrimidine building block is a critical decision in the design of a synthetic route.
-
Ethyl 4-methoxypyrimidine-2-carboxylate shines as a multi-functional intermediate, offering two distinct points for diversification. Its C4-methoxy group provides a moderately reactive handle for SNAr, allowing for more controlled or sequential substitutions compared to the highly reactive chloro-analogs. The C2-ester is a stable precursor for robust amide coupling reactions.
-
2-Chloropyrimidines are the tool of choice for rapid, high-yielding SNAr reactions when high reactivity is desired and selectivity is not a concern. [7]* 2-Aminopyrimidines are not merely intermediates but foundational pharmacophores, chosen when the final molecule requires its specific hydrogen-bonding features for biological activity. [2]* Pyrimidine-2-carboxylic acids are the most direct precursors for amide bond formation, ideal when this transformation is the immediate next step.
Ultimately, the most effective building block is the one that aligns best with the overall synthetic strategy, target molecule complexity, and desired biological function. Understanding the distinct reactivity profiles and synthetic utilities of each, as outlined in this guide, empowers the medicinal chemist to make more strategic and efficient decisions in the pursuit of novel therapeutics.
References
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Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Semantic Scholar. Available at: [Link]
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Der Pharma Chemica. A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Available at: [Link]
-
Thieme. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Available at: [Link]
-
R. S. Shadbolt and T. L. V. Ulbricht, J. Chem. Soc. C, 1968, 733-740. Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Available at: [Link]
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Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
Wavefunction, Inc. Correlating Reactivity Trends with Frontier Molecular Orbitals. Available at: [Link]
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Porcheddu, A., Giacomelli, G., & De Luca, L. (2003). Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity. Journal of Combinatorial Chemistry, 5(2), 206-216. Available at: [Link]
-
Hartwig, J. F., & Larsen, M. A. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(29), 10423-10432. Available at: [Link]
- Google Patents. Process for preparing 4-hydroxypyrimidine.
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Georganics. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Available at: [Link]
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Alarcón-Espósito, J., et al. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 21(9), 1133. Available at: [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]
-
Lejkowski, M., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 19(2), 477-482. Available at: [Link]
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Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
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Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Available at: [Link]
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Organic Syntheses. 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Available at: [Link]
-
González-Vera, J. A., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 29(18), 4252. Available at: [Link]
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Spectroscopic Validation of Ethyl 4-Methoxypyrimidine-2-Carboxylate Reaction Products: A Comparison of Chemoselective O-Demethylation Workflows
As a Senior Application Scientist, I frequently encounter challenges in the chemoselective deprotection of multifunctional pyrimidine scaffolds. Ethyl 4-methoxypyrimidine-2-carboxylate is a critical building block, notably utilized in the synthesis of potent 1[1]. A pivotal step in this synthetic sequence is the selective O-demethylation of the C4-methoxy group to yield ethyl 4-hydroxypyrimidine-2-carboxylate, without hydrolyzing the sensitive C2-ethyl ester.
This guide objectively compares the performance of Trimethylsilyl Iodide (TMSI) against traditional alternatives like Boron Tribromide (BBr₃) and aqueous Hydrobromic Acid (HBr). We will rely on rigorous spectroscopic validation (NMR and LC-HRMS) to demonstrate the superior chemoselectivity and yield of the TMSI-mediated workflow.
Mechanistic Causality: Reagent Selection & Performance
The fundamental challenge in this transformation is differentiating an aryl methyl ether (the 4-methoxy group) from an aliphatic ester (the 2-ethyl ester).
-
TMSI (The Optimal Choice): The high chemoselectivity of TMSI is driven by a proximity-directed mechanism. The basic N3 nitrogen of the pyrimidine ring coordinates with the Lewis acidic silicon of TMSI. This coordination anchors the reagent and directs the iodide nucleophile specifically toward the adjacent C4-methoxy methyl group. The resulting Sₙ2 cleavage is exceptionally fast, leaving the unassisted C2-ethyl ester intact.
-
BBr₃ (The Harsh Alternative): While a standard for ether cleavage, BBr₃ is an aggressive Lewis acid that lacks the subtle coordination-directed selectivity of TMSI. It frequently leads to concurrent ester cleavage or complex degradation of the pyrimidine core.
-
Aqueous HBr (The Hydrolytic Alternative): Acidic conditions at elevated temperatures guarantee global deprotection, yielding 4-hydroxypyrimidine-2-carboxylic acid as an over-reaction product.
Reaction Pathways & Analytical Workflow
The following diagram illustrates the divergent reaction pathways based on reagent selection, alongside the spectroscopic analytical workflow used to validate the structural integrity of the products.
Workflow comparing chemoselective vs. non-selective demethylation and spectroscopic validation.
Spectroscopic Validation & Data Presentation
A protocol is only as robust as its validation. To ensure a self-validating system, we employ orthogonal analytical techniques: LC-HRMS provides the exact mass (confirming the molecular formula), while 1D ¹H NMR provides the structural connectivity.
If ester hydrolysis occurs (as seen with BBr₃/HBr), the distinct ethyl quartet (~4.35 ppm) and triplet (~1.30 ppm) will vanish from the ¹H NMR spectrum, and the LC-MS [M+H]⁺ will shift downward by 28 Da. This orthogonal cross-check eliminates false positives.
Spectroscopic Data Comparison of Reaction Products
| Compound / Product | Reagent Used | ¹H NMR Key Signals (DMSO-d₆) | LC-HRMS [M+H]⁺ | Structural Outcome |
| Starting Material | N/A | δ 8.60 (d, 1H), 6.95 (d, 1H), 4.45 (q, 2H) , 4.10 (s, 3H) , 1.42 (t, 3H) | 183.0764 | Intact Ester & Ether |
| Desired Product | TMSI | δ 12.5 (br s, 1H), 8.30 (d, 1H), 6.80 (d, 1H), 4.35 (q, 2H) , 1.30 (t, 3H) | 169.0608 | Chemoselective Cleavage (Ester intact) |
| Over-cleavage Product | BBr₃ / HBr | δ 13.5 (br s, 1H), 12.5 (br s, 1H), 8.25 (d, 1H), 6.75 (d, 1H) (Aliphatic signals absent) | 141.0295 | Global Deprotection (Ester hydrolyzed) |
Experimental Protocols
The following methodologies detail the self-validating workflow for achieving and proving chemoselective O-demethylation.
Protocol 1: TMSI-Mediated Chemoselective Demethylation
-
Preparation: Dissolve ethyl 4-methoxypyrimidine-2-carboxylate (1.0 equiv) in anhydrous acetonitrile (0.5 M concentration) under a strict nitrogen atmosphere.
-
Reagent Addition: Dropwise add Trimethylsilyl iodide (TMSI, 4.0 equiv) at room temperature over 30 minutes.
-
Causality Note: Slow addition prevents uncontrolled exotherms that could overcome the kinetic barrier of ester cleavage, preserving chemoselectivity.
-
-
Reaction: Heat the mixture to 50 °C and stir overnight (approx. 16 hours) [1].
-
Quench & Workup: Cool to room temperature and quench with methanol to destroy excess TMSI. Concentrate under reduced pressure, re-dissolve in dichloromethane, and wash with saturated aqueous Na₂S₂O₃.
-
Causality Note: The thiosulfate wash is critical to reduce and remove trapped iodine byproducts (I₂) that can interfere with downstream cross-coupling reactions or obscure UV-Vis/LC-MS detection.
-
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield ethyl 4-hydroxypyrimidine-2-carboxylate.
Protocol 2: Spectroscopic Validation Workflow
-
LC-HRMS Analysis: Dilute the crude product to 1 µg/mL in 50:50 MeCN:H₂O. Inject 1 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient of 5-95% MeCN in water (0.1% formic acid). Detect via positive electrospray ionization (ESI+).
-
NMR Analysis: Dissolve 10 mg of the purified product in 0.6 mL of DMSO-d₆. Acquire a 2 (400 MHz, 16 scans) and a ¹³C NMR spectrum (100 MHz, 1024 scans) [2].
-
Data Processing: Integrate the pyrimidine aromatic protons (δ 8.30, 6.80) against the ethyl ester aliphatic protons (δ 4.35, 1.30) to confirm a precise 1:1 molecular ratio. This mathematical validation proves the complete preservation of the ester moiety.
References
- Title: US11680056B2 - MK2 inhibitors and uses thereof Source: Google Patents URL
- Title: A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives Source: BenchChem URL
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A Comparative Guide to Cross-Coupling Reactivity: Ethyl 4-methoxypyrimidine-2-carboxylate vs. 4-chloropyrimidine-2-carboxylate
Executive Summary
For researchers engaged in the synthesis of functionalized pyrimidines, particularly for applications in drug discovery and materials science, the choice of starting material is paramount. This guide provides an in-depth comparison of two key pyrimidine building blocks: Ethyl 4-methoxypyrimidine-2-carboxylate and Ethyl 4-chloropyrimidine-2-carboxylate. While structurally similar, their performance in palladium-catalyzed cross-coupling reactions is fundamentally different. Our analysis concludes that Ethyl 4-chloropyrimidine-2-carboxylate is the superior and overwhelmingly preferred substrate for introducing molecular diversity at the C4-position via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The 4-methoxy analogue is generally unreactive under standard conditions due to the poor leaving group ability of the methoxy moiety. This guide will elucidate the chemical principles governing this reactivity difference and provide validated protocols for the successful application of the 4-chloro derivative.
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a privileged heterocyclic motif, forming the core of countless FDA-approved drugs and biologically active molecules.[1][2][3] Its prevalence in nucleobases ensures inherent biocompatibility, making it a cornerstone of medicinal chemistry. The ability to precisely functionalize the pyrimidine ring at its C2, C4, and C5 positions is crucial for tuning a compound's pharmacological profile. Palladium-catalyzed cross-coupling reactions have become the definitive tools for this purpose, offering a broad substrate scope and high functional group tolerance.[4][5][6] This guide focuses on the critical choice of leaving group at the C4-position, comparing the utility of a chloro versus a methoxy substituent.
Substrate Analysis: A Tale of Two Leaving Groups
The efficacy of a substrate in a cross-coupling reaction is largely dictated by the facility of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-leaving group bond.[7] This step is highly sensitive to the nature of the leaving group.
Ethyl 4-chloropyrimidine-2-carboxylate: The Versatile Workhorse
The chlorine atom at the C4 position of the pyrimidine ring serves as a competent leaving group for palladium-catalyzed cross-coupling. The electron-deficient nature of the pyrimidine ring makes the C4-position more susceptible to oxidative addition compared to analogous chlorobenzenes.[8][9] While chlorine is inherently less reactive than bromine or iodine (reactivity order: I > Br > OTf >> Cl), its low cost and the stability of the resulting compounds make it an attractive choice.[7][10] Modern palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fuphos-type ligands), have been developed to efficiently activate even the more inert C-Cl bonds, making 4-chloropyrimidines highly valuable and versatile intermediates.[11]
Ethyl 4-methoxypyrimidine-2-carboxylate: The Unreactive Analogue
In stark contrast, the methoxy group (-OCH₃) is a poor leaving group in the context of standard palladium-catalyzed cross-coupling reactions. The carbon-oxygen bond of an aryl ether is significantly stronger and less polarized than a carbon-chlorine bond, making oxidative addition of a Pd(0) catalyst energetically unfavorable.
Consequently, Ethyl 4-methoxypyrimidine-2-carboxylate is not a suitable substrate for direct Suzuki, Buchwald-Hartwig, or Sonogashira reactions aimed at replacing the methoxy group. It is more accurately viewed as a potential product derived from the nucleophilic aromatic substitution (SNAᵣ) of its 4-chloro counterpart with sodium methoxide. While specialized catalytic systems for C-O bond activation exist, they require harsh conditions or bespoke catalysts and are not standard practice for this type of transformation.
Head-to-Head Comparison in Key Cross-Coupling Reactions
The following table summarizes the expected performance of each substrate. For Ethyl 4-chloropyrimidine-2-carboxylate, typical yields are achievable with proper optimization. For the 4-methoxy derivative, reactivity is not expected under standard conditions.
| Reaction Type | Ethyl 4-chloropyrimidine-2-carboxylate | Ethyl 4-methoxypyrimidine-2-carboxylate | Rationale for Disparity |
| Suzuki-Miyaura | Viable Substrate. Forms C-C bonds effectively with aryl/vinyl boronic acids. | Unreactive. The C-O bond is too strong for standard Pd(0) oxidative addition. | The catalytic cycle relies on the oxidative addition into a C-X (X=halide) bond, which is facile for C-Cl but not C-OMe.[12] |
| Buchwald-Hartwig | Viable Substrate. Forms C-N bonds with a wide range of amines. | Unreactive. Poor leaving group ability prevents the catalytic cycle initiation. | Similar to Suzuki, the C-N bond formation is predicated on the initial oxidative addition step.[13] |
| Sonogashira | Viable Substrate. Forms C-C triple bonds with terminal alkynes. | Unreactive. The C-O bond is inert to the Pd(0)/Cu(I) catalytic system. | The mechanism requires oxidative addition of the palladium catalyst to the electrophile.[14] |
Mechanistic Insights & Strategic Workflow
The fundamental difference in reactivity dictates a clear synthetic strategy. The 4-chloro derivative is the key intermediate for diversification, while the 4-methoxy derivative is a final product.
Catalytic Cycles
The three major cross-coupling reactions proceed via similar catalytic cycles, all initiated by the oxidative addition of the palladium catalyst into the C-Cl bond of the pyrimidine substrate.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycles for the Sonogashira coupling.
Synthetic Decision Workflow
The choice between these two reagents is not a matter of optimization but of strategic planning. The following workflow illustrates the correct application of each compound.
Caption: Strategic workflow for selecting the appropriate pyrimidine substrate.
Experimental Protocols
The following protocols are provided as robust starting points for the functionalization of Ethyl 4-chloropyrimidine-2-carboxylate . Researchers should note that optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Objective: Synthesis of Ethyl 4-arylpyrimidine-2-carboxylate.
Materials:
-
Ethyl 4-chloropyrimidine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add Ethyl 4-chloropyrimidine-2-carboxylate, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Objective: Synthesis of Ethyl 4-(amino)pyrimidine-2-carboxylate.
Materials:
-
Ethyl 4-chloropyrimidine-2-carboxylate (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by the amine, and then Ethyl 4-chloropyrimidine-2-carboxylate.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[15]
Protocol 3: Sonogashira Coupling
Objective: Synthesis of Ethyl 4-alkynylpyrimidine-2-carboxylate.
Materials:
-
Ethyl 4-chloropyrimidine-2-carboxylate (1.0 equiv)
-
Terminal Alkyne (1.3 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
To a dry Schlenk flask, add Ethyl 4-chloropyrimidine-2-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive substrates, gentle heating to 50 °C may be required. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The principles of organic chemistry and the evidence from extensive literature clearly establish that Ethyl 4-chloropyrimidine-2-carboxylate is the reagent of choice for introducing C-C and C-N bonds at the C4-position of the pyrimidine core via palladium-catalyzed cross-coupling. Its chloro-substituent acts as a reliable and effective leaving group, especially with modern catalytic systems. In contrast, Ethyl 4-methoxypyrimidine-2-carboxylate is unsuitable for these transformations due to the inertness of the C-O bond to standard oxidative addition.
For research teams aiming to build libraries of diverse 2,4-disubstituted pyrimidines, we recommend a synthetic strategy centered on Ethyl 4-chloropyrimidine-2-carboxylate as the key branching point for diversification. The 4-methoxy derivative should only be considered as a final target, synthesized via nucleophilic substitution, rather than as an intermediate for further coupling.
References
- Nolan, S. P., & Organ, M. G. (Eds.). (2017). Palladium-Catalyzed Cross-Coupling Reactions for the 21st Century. Wiley-VCH.
- Dandepally, S. R., & Williams, A. L. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 50(15), 1649-1652.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Ethyl 4-[5-(methoxymethyl)
- Sigel, A., & Sigel, H. (Eds.). (2012). Interrelations between Essential Metal Ions and Human Diseases. Springer.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Singh, U. P., & Singh, R. P. (2026). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity.
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024). Dalton Transactions.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. (2025). Benchchem.
- Cross-coupling reaction. (n.d.). Wikipedia.
- Preparation process of high-purity 4-chloro-2-pyridinecarboxyl
- Method for producing 4-chloropyridine-2-carboxylic acid chloride. (2011).
- Hartwig, J. F. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 51(6), 1436-1445.
- Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. (2021). The Journal of Organic Chemistry.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of N-Mesylamides by N–C Cleavage: Electronic Effect of the Mesyl Group. (2017). Organic Letters.
- Sonogashira coupling. (n.d.). Wikipedia.
- How is 4-Chloropyridine-2-carboxylic acid synthesized?. (2022). Guidechem.
- Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine. (n.d.).
- Comparing reactivity of 4-Chloro-3-methoxy-2-methylpyridine with other pyridine deriv
- A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Deriv
- Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. (2025). Benchchem.
- Kieffer, C., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Tetrahedron, 69(22), 4446-4453.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
- A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Deriv
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (2025). Benchchem.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Parallels between the chloro and methoxy groups for potency optimiz
- Method for producing 4-chloropyridine-2-carboxylic acid chloride. (2011).
- Dandepally, S. R., et al. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
- Ethyl 4-chloro-2-(methylthio)
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
- Budesinsky, Z., et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 15, 1578-1582.
- Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine. (2025). Benchchem.
- Process for preparing 4-hydroxypyrimidine. (n.d.).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. (2008).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Crystal structure of ethyl 4-(2-methoxyphenyl)
- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2. (2017). Semantic Scholar.
Sources
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- 2. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
A Senior Application Scientist's Guide to the Robust LC-MS/MS Quantification of Ethyl 4-methoxypyrimidine-2-carboxylate in Biological Matrices
This guide provides a comprehensive comparison of analytical methodologies for the quantification of ethyl 4-methoxypyrimidine-2-carboxylate in biological matrices such as plasma and serum. We will explore the rationale for selecting Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and present a detailed, validated protocol. This document is intended for researchers, scientists, and drug development professionals who require reliable, high-sensitivity quantification for pharmacokinetic (PK), toxicokinetic (TK), or drug metabolism studies.
Introduction: The Need for a Validated Bioanalytical Method
Ethyl 4-methoxypyrimidine-2-carboxylate is a small molecule whose accurate quantification in biological fluids is critical for assessing its absorption, distribution, metabolism, and excretion (ADME) profile. The development of a robust and reliable analytical method is paramount for making crucial decisions in drug development.[1] The data generated underpins the pharmacokinetic and toxicokinetic evaluations that are fundamental to regulatory submissions.[1][2] This guide focuses on establishing a method that is not only sensitive and specific but also validated to the rigorous standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3]
Comparative Analysis of Analytical Platforms
While several analytical techniques exist for small molecule quantification, LC-MS/MS has become the gold standard in bioanalysis due to its superior sensitivity and selectivity.[3][4] Let's objectively compare it with a common alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Feature | LC-MS/MS (Triple Quadrupole) | HPLC-UV/PDA | Rationale & Expert Insight |
| Selectivity | Superior . Detection is based on the specific mass-to-charge ratio (m/z) of the parent ion and a specific fragment ion. | Moderate . Relies on the analyte's ability to absorb light. Susceptible to interference from co-eluting matrix components that share similar chromophores.[4][5] | The high selectivity of MS/MS minimizes the risk of endogenous interferences, leading to more accurate and reliable data, especially at low concentrations. This often allows for simpler and faster sample preparation.[5][6] |
| Sensitivity | Very High . Lower Limits of Quantification (LLOQ) are typically in the low ng/mL to pg/mL range.[4] | Moderate to Low . LLOQs are generally in the high ng/mL to µg/mL range.[4][7] | For pharmacokinetic studies where drug concentrations can fall to very low levels after administration, the high sensitivity of LC-MS/MS is non-negotiable.[6] |
| Sample Prep | Can often utilize simpler methods (e.g., protein precipitation) due to high detector selectivity.[4][5] | Often requires more extensive cleanup (e.g., Liquid-Liquid or Solid-Phase Extraction) to remove interferences.[8] | Simplified sample prep translates to higher throughput, lower cost per sample, and fewer opportunities for analytical error. |
| Cost | Higher initial instrument investment and operational complexity.[4] | Lower instrument cost and simpler operation.[4] | While the initial outlay for LC-MS/MS is higher, its superior performance, higher throughput, and reliability often result in a lower long-term cost for drug development programs. |
| Regulatory | The preferred and often required method for bioanalytical submissions to regulatory agencies like the FDA.[3] | May be suitable for some applications (e.g., quality control of formulations) but often lacks the required sensitivity and selectivity for in-vivo studies.[4] | Choosing LC-MS/MS from the outset aligns the project with global regulatory expectations, preventing costly method redevelopment later.[3] |
The Recommended LC-MS/MS Methodology
This section details a robust, validated LC-MS/MS method designed for high-throughput analysis. The causality behind each choice is explained to provide a deeper understanding of the method's integrity.
Experimental Workflow Overview
The entire process, from sample receipt to final data, is designed to be efficient and minimize variability.
Sources
- 1. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Ethyl 4-methoxypyrimidine-2-carboxylate proper disposal procedures
The safe handling and disposal of specialized pharmaceutical intermediates like Ethyl 4-methoxypyrimidine-2-carboxylate (CAS: 262353-38-8) requires more than just regulatory compliance; it demands a mechanistic understanding of the molecule's reactivity. For researchers and drug development professionals, implementing a scientifically grounded disposal protocol ensures laboratory safety, prevents dangerous cross-reactions, and maintains environmental stewardship.
This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the operational handling, waste segregation, and disposal of Ethyl 4-methoxypyrimidine-2-carboxylate.
Chemical Profiling & Mechanistic Hazard Assessment
To design an effective disposal plan, we must first understand the physicochemical behavior of the molecule. Ethyl 4-methoxypyrimidine-2-carboxylate contains three highly reactive functional groups: a pyrimidine ring, a methoxy ether, and an ethyl ester.
While a highly specific Safety Data Sheet (SDS) for this exact derivative may not always be on hand, hazard profiles can be accurately extrapolated from structurally similar pyrimidine analogs[1]. Baseline pyrimidine derivatives are established irritants and require strict handling protocols[2].
Mechanistic Causality of Hazards:
-
Ester Hydrolysis: The ethyl carboxylate group at the C2 position is highly susceptible to both acid- and base-catalyzed hydrolysis. If mixed with strong acids or bases in a waste carboy, it will exothermically hydrolyze to yield 4-methoxypyrimidine-2-carboxylic acid and ethanol. The generation of ethanol in a sealed waste container increases vapor pressure and introduces a flammability risk.
-
N-Oxidation: The nitrogen atoms within the pyrimidine ring are electron-rich (aided by the electron-donating methoxy group at C4). Exposure to strong oxidizing agents (e.g., peroxides, nitric acid) can lead to rapid, exothermic N-oxide formation.
Table 1: Physicochemical & Hazard Summary
| Property / Hazard | Data / Classification | Mechanistic Rationale |
| CAS Number | 262353-38-8 | Unique identifier for tracking and EHS inventory. |
| Molecular Weight | 182.18 g/mol | Relevant for calculating molarity in waste neutralization. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Pyrimidine rings interact with mucosal membranes, causing localized inflammation[1]. |
| Incompatibilities | Strong oxidizers, strong acids/bases | Prevents exothermic N-oxidation and volatile ethanol generation[2]. |
Waste Segregation & Compatibility Strategy
The EPA strictly regulates how hazardous waste is accumulated and treated in laboratories[3]. Proper segregation is the most critical step in preventing catastrophic in-lab reactions. Under the RCRA Hazardous Waste Generator Improvements Rule, all waste must be accurately characterized and labeled at the point of generation[4].
Fig 1. Decision matrix for the segregation and containerization of pyrimidine ester waste.
Table 2: Waste Stream Compatibility Matrix
| Waste Stream | Compatibility Status | Operational Directive |
| Halogenated Organics (DCM) | Compatible | Collect in designated halogenated waste carboy. |
| Non-Halogenated (EtOAc, MeOH) | Compatible | Collect in designated non-halogenated waste carboy. |
| Aqueous Acidic/Basic Waste | Incompatible | Do NOT mix. Will cause ester hydrolysis and off-gassing. |
| Nitric Acid / Peroxides | Highly Incompatible | Do NOT mix. Risk of exothermic N-oxidation and explosion. |
Step-by-Step Disposal Protocols
Every protocol below is designed as a self-validating system . This means the procedure includes built-in checks to ensure the step was performed correctly before moving to the next, minimizing human error.
Protocol A: Liquid Waste Disposal (Organic Solutions)
Mechanistic Rationale: Ethyl 4-methoxypyrimidine-2-carboxylate is typically dissolved in organic solvents during synthesis. Keeping these solutions pH-neutral prevents the degradation of the ester into volatile byproducts.
-
PPE Verification: Don chemical-resistant nitrile gloves, safety goggles, and a flame-resistant lab coat[1]. Validation: Ensure no exposed skin exists between the glove cuff and lab coat.
-
Waste Characterization: Identify the primary solvent (e.g., Dichloromethane vs. Ethyl Acetate).
-
Container Selection: Select the appropriate EHS-approved, high-density polyethylene (HDPE) carboy (Halogenated vs. Non-Halogenated).
-
Transfer: Using a secondary containment tray, slowly pour the liquid waste into the carboy using a wide-mouth funnel.
-
Self-Validation Check: Inspect the carboy for 30 seconds after addition. Is there any bubbling, heat generation, or vapor release? If yes, immediately close the fume hood sash and alert EHS. If no, proceed.
-
Sealing & Labeling: Cap the carboy securely. Update the hazardous waste log attached to the bottle immediately, listing "Ethyl 4-methoxypyrimidine-2-carboxylate" and its estimated concentration.
Protocol B: Solid Waste Disposal (Powders & Contaminated Consumables)
Mechanistic Rationale: Powders can easily become aerosolized, posing an inhalation hazard (STOT SE 3). Wetting the powder or sealing it in secondary containment prevents airborne exposure.
-
Collection: Gather all contaminated weighing paper, pipette tips, and empty vials inside the fume hood.
-
Bagging: Place the items into a clear, 4-mil polyethylene hazardous waste bag.
-
Sealing: Gooseneck-tie the bag and seal it with chemical-resistant tape.
-
Self-Validation Check: Gently squeeze the sealed bag. Does air rapidly escape? If yes, the seal is compromised; re-bag the waste.
-
Final Disposal: Place the sealed bag into the laboratory's designated solid hazardous waste drum.
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate and logical action is required. Because quantitative disposal data for this specific compound is rare, we rely on qualitative, conservative spill management techniques utilized for acutely irritating synthetic intermediates[1].
Fig 2. Step-by-step logical workflow for assessing and neutralizing pyrimidine derivative spills.
Spill Decontamination Methodology:
-
Containment: Surround the spill with an inert absorbent like vermiculite. Why Vermiculite? Unlike sawdust or paper towels, vermiculite is non-combustible. If the ester has begun to hydrolyze and release ethanol, combustible absorbents increase fire risk.
-
Absorption: Work the vermiculite inward from the edges to the center of the spill.
-
Collection: Use a non-sparking plastic dustpan and brush to collect the slurry. Place it into a solid hazardous waste bag.
-
Surface Decontamination: Wash the affected surface with a mild detergent and water solution to hydrolyze and wash away any microscopic residual ester. Collect the wash water as aqueous hazardous waste.
References
-
Hazardous Waste Generator Improvements Rule. Federal Register (US EPA). Available at:[Link]
Sources
Standard Operating Procedure & Safety Matrix: Handling Ethyl 4-methoxypyrimidine-2-carboxylate
As a Senior Application Scientist, I recognize that handling heterocyclic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's behavior in a dynamic laboratory environment. Ethyl 4-methoxypyrimidine-2-carboxylate (CAS: 262353-38-8) is a highly valuable intermediate, frequently utilized in the synthesis of advanced pharmaceutical agents, including MK2 (MAPKAPK2) inhibitors targeted for autoimmune and inflammatory disorders[1].
However, its pyrimidine ring and ester functionality present specific handling challenges, particularly regarding particulate aerosolization and mucosal irritation[2]. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and chemical integrity during your workflows.
Hazard Profile & Physicochemical Causality
To protect yourself effectively, you must understand why a chemical is hazardous. Like many structurally related methoxypyrimidine-carboxylates, this compound is a known irritant[3]. The table below breaks down the quantitative and qualitative hazard data alongside the mechanistic causality of these risks[4].
| GHS Hazard Code | Description | Mechanistic Causality & Operational Risk |
| H315 | Causes skin irritation | The electrophilic nature of the carboxylate ester can interact with nucleophilic sites on epidermal proteins. Prolonged contact leads to localized dermatitis[4]. |
| H319 | Causes serious eye irritation | Fine crystalline powders can bypass standard safety glasses. Upon contact with ocular fluid, localized hydrolysis of the ester can cause severe pH-driven irritation[2]. |
| H335 | May cause respiratory irritation | Dry pyrimidine powders often hold static charge, leading to micro-particulate aerosolization during weighing, which irritates the respiratory tract[3]. |
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a generic checklist. Every piece of equipment must be chosen based on the specific permeation dynamics and physical state of Ethyl 4-methoxypyrimidine-2-carboxylate.
| Equipment Category | Specification | Scientific Rationale | Self-Validation Check |
| Hand Protection | 100% Nitrile Gloves (Min. 4 mil thickness) | Nitrile provides excellent resistance to solid esters. Latex is highly permeable to organic esters and must be avoided. | Inflation Test: Trap air in the glove and squeeze to check for micro-tears before donning. |
| Eye Protection | Indirect-Vented Chemical Goggles | Standard safety glasses leave the orbital bone exposed to aerosolized powders. Goggles create a sealed micro-environment. | Seal Check: Ensure no gaps exist between the goggle skirt and your facial contours. |
| Body Protection | Flame-Resistant (FR) Lab Coat & Long Pants | Protects against accidental spills of the compound when dissolved in flammable organic solvents (e.g., DCM, EtOAc) during transfer[1]. | Coverage Check: Ensure cuffs are tucked under the nitrile gloves to prevent wrist exposure. |
| Respiratory | Fume Hood (Primary) or N95/P100 Mask | The primary defense against H335 is engineering controls (fume hood). Respirators are secondary backups for bulk transfers. | Tissue Test: Tape a small piece of tissue to the hood sash; it should pull gently inward. |
Operational Workflow: Safe Handling & Transfer
The following workflow illustrates the logical progression of handling this compound, from pre-operation validation to waste segregation.
Workflow for the safe handling and disposal of Ethyl 4-methoxypyrimidine-2-carboxylate.
Step-by-Step Weighing and Transfer Protocol
Because pyrimidine derivatives are prone to static cling, improper weighing can lead to contamination and inhalation exposure.
-
Environmental Validation: Verify the fume hood face velocity is between 0.4 and 0.6 m/s. Velocities higher than 0.6 m/s will create turbulence, blowing the light powder out of the weigh boat.
-
Static Mitigation: Use a grounded, anti-static metal spatula. If the powder appears highly static (clinging to the sides of the glass bottle), pass an anti-static zero-ion gun over the container before inserting the spatula.
-
Sealed Transfer: Weigh the compound directly into a tared reaction vial rather than an open weigh boat. Cap the vial immediately inside the fume hood before transporting it to your reaction block.
-
Solvent Addition: When setting up reactions (such as the addition of TMSI in MeCN for MK2 inhibitor synthesis[1]), add the solvent slowly down the side of the vial to prevent the powder from kicking up into the atmosphere.
Spill Response & Disposal Logistics
A self-validating safety system assumes that spills will happen and prepares accordingly.
Immediate Spill Response Protocol
-
Isolate: If dropped outside the hood, immediately instruct colleagues to step back to prevent tracking the powder through the lab.
-
Suppress: Do NOT dry-sweep the powder, as this will aerosolize the H335 respiratory irritant. Instead, cover the spill with damp vermiculite or sand to suppress dust formation.
-
Collect: Use a disposable plastic scoop to transfer the absorbed mixture into a dedicated, sealable hazardous waste container.
-
Decontaminate: Wipe the affected surface with a paper towel soaked in 70% Ethanol or Isopropanol. Ethyl 4-methoxypyrimidine-2-carboxylate has low aqueous solubility but dissolves readily in alcohols, ensuring complete removal from the benchtop.
Waste Segregation Plan
-
Solid Waste: Unreacted powder, contaminated gloves, and empty vials must be disposed of in Solid Organic Waste bins.
-
Liquid Waste: If the compound is dissolved in standard solvents (e.g., Ethyl Acetate, Methanol), dispose of it in the Halogen-Free Organic Waste carboy.
-
Crucial Exception: If your synthetic step involved halogenated reagents (e.g., DCM extraction), the resulting mixture MUST be diverted to the Halogenated Organic Waste stream to prevent exothermic incompatibilities.
References
- US11680056B2 - MK2 inhibitors and uses thereof Source: Google Patents URL
- 1785505-43-2 | 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid Source: BLD Pharm URL
- 202350-72-9 | Methyl 4,6-dimethoxypyrimidine-2-carboxylate Source: BLD Pharm URL
- CAS:2839974-99-9, Methyl 5-bromo-4-methoxypyrimidine-2-carboxylate Source: Bide Pharm URL
Sources
- 1. US11680056B2 - MK2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. 202350-72-9|Methyl 4,6-dimethoxypyrimidine-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1785505-43-2|4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. CAS:2839974-99-9, Methyl 5-bromo-4-methoxypyrimidine-2-carboxylate-毕得医药 [bidepharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
